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Core Science & Biosynthesis

Foundational

Hydroxy-PEG8-acid sodium salt molecular weight and structure

Molecular Architecture, Functional Mechanics, and Bioconjugation Protocols Executive Summary Hydroxy-PEG8-acid sodium salt is a high-precision heterobifunctional linker used critically in the synthesis of Proteolysis Tar...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Functional Mechanics, and Bioconjugation Protocols

Executive Summary

Hydroxy-PEG8-acid sodium salt is a high-precision heterobifunctional linker used critically in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle surface engineering.[1] Distinguished by its specific chain length (8 ethylene oxide units), it occupies the "Goldilocks zone" of linker design—sufficiently long to prevent steric hindrance between conjugated motifs, yet short enough to maintain favorable pharmacokinetic profiles without inducing micellar aggregation.[1] This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and application in covalent conjugation.[1]

Part 1: Chemical Identity & Structural Analysis

The precise characterization of Hydroxy-PEG8-acid sodium salt is critical for stoichiometric calculations in conjugation reactions. Confusion often arises regarding the "PEG8" designation; in high-purity reagents, this denotes exactly eight repeating ethylene oxide (EO) units, not the total atom count.[1]

Physicochemical Specifications
ParameterSpecificationNotes
Compound Name Hydroxy-PEG8-acid sodium saltAlso known as Hydroxy-PEG8-propionic acid sodium salt
CAS Number 937188-60-8 (Free Acid ref)Commercial salts often reference the free acid CAS.[1][2]
Molecular Formula

Salt form (Na+ replaces terminal H+)
Molecular Weight 464.48 Da Free Acid MW is ~442.50 Da
Exact Mass 464.22 DaUseful for High-Res MS identification
Structure

Heterobifunctional: Hydroxyl + Carboxylate
Solubility >50 mg/mL in Water, DMSO, DMFHighly hydrophilic due to ether oxygens
Appearance White/Off-white solid or viscous oilHygroscopic (absorbs moisture rapidly)
Structural Logic

The molecule consists of three distinct functional domains:

  • The Hydroxyl Head (

    
    ):  A chemically versatile handle that can remain inert to improve solubility or be activated (e.g., via tosylation) for dual-conjugation strategies.[1]
    
  • The PEG8 Spacer (

    
    ):  Provides approximately 30-35 Å of spacing.[1] This length is critical in PROTAC design to span the gap between an E3 ligase and a Target Protein without forcing an energetically unfavorable conformation.
    
  • The Propionic Acid Tail (

    
    ):  The primary conjugation site.[1] The sodium salt form renders this group immediately soluble in aqueous buffers, unlike the free acid which may require organic co-solvents.
    

Part 2: Functional Mechanics (The "Why")

Solubility Enhancement & The "Stealth" Effect

The ether oxygen atoms in the PEG backbone possess lone pairs that accept hydrogen bonds from water molecules. This creates a hydration shell around the molecule (and its payload), significantly increasing the hydrodynamic radius.

  • Mechanism: This hydration shell acts as a shield, reducing immunogenicity (stealth effect) and preventing hydrophobic drugs from aggregating.

  • Why Sodium Salt? The ionic bond of the sodium carboxylate (

    
    ) dissociates instantly in water (
    
    
    
    is high), driving rapid dissolution compared to the protonated acid form which relies solely on the PEG chain for solvation.[1]
Thermodynamic Stability in Linker Design

In PROTAC development, linker length determines the "cooperativity" of the ternary complex (Target-Linker-Ligase).[1]

  • Too Short (< PEG4): Steric clash prevents the E3 ligase from ubiquitinating the target.

  • Too Long (> PEG12): The linker collapses on itself (entropic penalty), reducing the effective concentration of the ligands.

  • PEG8 Optimization: Empirical data suggests PEG8 often provides the optimal thermodynamic balance for mid-sized protein targets.

Part 3: Experimental Workflows

Protocol A: Handling & Solubilization (Self-Validating)

Context: The sodium salt is hygroscopic.[1] Improper handling leads to hydrolysis of activated esters later in the workflow.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solvent Choice:

    • For Aqueous Conjugation: Use 0.1 M MES buffer, pH 4.7-6.0 .[1] (Avoid phosphate buffers if activating with EDC, as phosphate can compete).

    • For Organic Conjugation: Use Anhydrous DMSO or DMF .

  • Validation: The solution must be clear and colorless. Any turbidity suggests contamination or salt precipitation (if using high molarity buffers).

Protocol B: Activation via EDC/NHS (Carboxyl-to-Amine Conjugation)

Objective: Convert the inert carboxylate group into a reactive NHS-ester for coupling with a primary amine on a protein or ligand.[1]

Reagents:

  • Hydroxy-PEG8-acid sodium salt[1][3][4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility)[1]

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4 (Amine-free)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Hydroxy-PEG8-acid sodium salt in Activation Buffer to a final concentration of 10 mM.

  • Activation:

    • Add EDC (10-fold molar excess relative to PEG).

    • Add NHS (10-fold molar excess).

    • Causality: The excess ensures rapid conversion of the unstable O-acylisourea intermediate to the semi-stable NHS-ester before hydrolysis occurs.[1]

  • Incubation: React for 15 minutes at room temperature.

  • Quenching (Optional but Recommended): If not purifying, add 2-mercaptoethanol to quench excess EDC (prevents protein crosslinking).[1]

  • Conjugation: Add the target amine-containing molecule (Ligand/Protein) in Coupling Buffer.[1] Adjust pH to 7.2–7.5.

    • Critical Note: Do not exceed pH 8.0, as NHS-ester hydrolysis competes with acylation.[1]

  • Purification: Remove excess PEG and byproducts via Size Exclusion Chromatography (SEC) or Dialysis.

Part 4: Visualization & Logic Mapping

Diagram 1: Molecular Structure & Activation Pathway

Visualizing the transformation from the stable salt form to the reactive intermediate.[1]

G Salt Hydroxy-PEG8-Acid (Sodium Salt) Stable Storage Form Acid Free Acid Form (In Solution) Salt->Acid Dissolution (pH < 7) Intermediate O-Acylisourea (Unstable) Acid->Intermediate + EDC (Activation) NHS_Ester NHS-Ester (Semi-Stable/Reactive) Intermediate->NHS_Ester + NHS (Stabilization) NHS_Ester->Acid Hydrolysis (Slow) Conjugate Stable Amide Bond (Final Conjugate) NHS_Ester->Conjugate + R-NH2 (Amine Coupling)

Caption: Reaction trajectory from storage salt to stable amide conjugate via EDC/NHS activation.

Diagram 2: PROTAC Synthesis Workflow

Logic flow for utilizing Hydroxy-PEG8-acid in bifunctional ligand synthesis.

PROTAC PEG Hydroxy-PEG8-Acid Na+ MW: 464.5 Hydrophilic Spacer Step1 Step 1: Amide Coupling (PEG-Acid + POI Ligand) PEG->Step1 Ligand1 POI Ligand (Protein of Interest) Functional Group: Amine Ligand1->Step1 Ligand2 E3 Ligase Ligand (e.g., Thalidomide) Functional Group: Carboxyl Step3 Step 3: Ether/Amine Formation (Linker + E3 Ligand) Ligand2->Step3 Step2 Step 2: Hydroxyl Activation (Tosylation/Mesylation of PEG-OH) Step1->Step2 Step2->Step3 Final Functional PROTAC (Ternary Complex Former) Step3->Final

Caption: Stepwise synthesis strategy for assembling a PROTAC using the heterobifunctional nature of the PEG8 linker.

Part 5: Quality Control & Characterization

To ensure scientific integrity, the following analytical methods are standard for validating the integrity of Hydroxy-PEG8-acid sodium salt before use:

  • NMR Spectroscopy (

    
     and 
    
    
    
    ):
    • Look for the characteristic large peak at 3.6 ppm (PEG backbone protons).

    • Confirm the triplet at ~2.5 ppm (

      
       adjacent to Carbonyl).
      
    • Absence of peaks in the 5-7 ppm region ensures no aromatic contamination (unless protecting groups are present).[1]

  • Mass Spectrometry (LC-MS):

    • Expect a predominant peak at 465 m/z [M+H]+ (for the salt form in positive mode, depending on ionization) or 441 m/z [M-H]- (negative mode for the free acid).[1]

    • Note: Sodium adducts are common; look for +22 Da shifts.

References

  • AxisPharm. PEG Linkers for PROTAC Development. Retrieved from [Link][1]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).

Sources

Exploratory

Technical Deep Dive: Hydroxy-PEG8-Acid Sodium Salt as a Bioconjugation Linker

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing Hydroxy-PEG8-acid sodium salt in bioconjugation. Mechanism of Action, Physicochemical Properties, and Exper...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing Hydroxy-PEG8-acid sodium salt in bioconjugation.

Mechanism of Action, Physicochemical Properties, and Experimental Protocols [1]

Executive Summary

Hydroxy-PEG8-acid sodium salt (CAS: 937188-60-8 / 2468714-92-1) is a heterobifunctional polyethylene glycol (PEG) derivative critical to modern drug development, particularly in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Unlike generic spacers, the specific 8-unit ethylene glycol chain (


) occupies a "Goldilocks" zone—providing sufficient hydrodynamic volume to shield hydrophobic payloads and prevent aggregation without introducing excessive steric hindrance that compromises binding affinity.

This guide analyzes the molecule’s mechanism of action (MOA) from two perspectives:

  • Physicochemical MOA: How the linker modulates solubility, pharmacokinetics (PK), and immunogenicity.

  • Synthetic MOA: The chemical pathways utilized to construct stable bioconjugates.

Molecular Architecture & Stability Mechanisms

The Sodium Salt Advantage

The "sodium salt" designation is not merely a formulation choice; it is a stability requirement.

  • The Instability of Free Acid: In its free acid form, the terminal hydroxyl group (-OH) and the carboxylic acid (-COOH) of the same molecule can undergo intermolecular esterification (self-polymerization), leading to polydisperse aggregates.

  • The Salt Solution: Converting the carboxylic acid to a sodium carboxylate (

    
    ) suppresses this reactivity during storage, ensuring the reagent remains monodisperse until activation.
    
The "Stealth" Mechanism: Hydration Dynamics

The PEG8 backbone functions via the Excluded Volume Effect . The ethylene oxide units form hydrogen bonds with water molecules (2–3 water molecules per EO unit), creating a tightly bound hydration shell.

  • Mechanism: This water barrier prevents the adsorption of opsonins (serum proteins that tag foreign bodies for immune clearance), thereby reducing the immunogenicity of the conjugate.

  • Solubility: For hydrophobic payloads (e.g., PBD dimers in ADCs), this hydration shell forces the conjugate to remain in solution, preventing precipitation and aggregation.

Strategic Application: The "Goldilocks" PEG8 Length

The selection of PEG8 (approx. 35-40 Å extended length) is driven by empirical PK data and structural biology.

ADCs: The Pharmacokinetic Plateau

Research indicates that linker length directly correlates with in vivo clearance rates and hydrophobicity masking.

  • Data Insight: Studies comparing PEG4, PEG8, and PEG12 linkers in ADCs demonstrate that PEG8 provides a pharmacokinetic plateau . Shorter linkers (PEG4) often fail to sufficiently shield hydrophobic cytotoxins, leading to rapid non-specific uptake by the liver (Kupffer cells). Longer linkers (PEG12+) yield diminishing returns on solubility while increasing the risk of steric interference with the antibody-antigen binding interface.

  • Conclusion: PEG8 represents the optimal balance for maximizing circulation half-life (

    
    ) while minimizing aggregation.[1]
    
PROTACs: Ternary Complex Cooperativity

In PROTAC design, the linker is not a passive connector; it determines the stability of the Target Protein : PROTAC : E3 Ligase ternary complex.

  • Mechanism: The linker must be long enough to span the gap between the two proteins without inducing strain, yet short enough to limit the entropic penalty of bringing two proteins together.

  • Why PEG8? PEG8 provides the necessary flexibility to accommodate various protein-protein interface orientations, facilitating the "zone of ubiquitination" required for effective degradation.

Chemical Mechanism & Synthetic Workflow[1]

Activation Pathway

The primary conjugation route involves activating the carboxylate group to an amine-reactive ester.

Figure 1: Activation and Conjugation Mechanism The following diagram illustrates the transformation of the stable sodium salt into a reactive intermediate, followed by amide bond formation.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Start Hydroxy-PEG8-COO- Na+ (Stable Salt) Intermediate Hydroxy-PEG8-NHS Ester (Reactive Intermediate) Start->Intermediate Carbodiimide coupling (pH 5.0 - 6.0) EDC + EDC / NHS (Activation Reagents) Final Hydroxy-PEG8-Amide-Target (Stable Conjugate) Intermediate->Final Nucleophilic Attack (pH 7.0 - 8.0) Amine Target Molecule-NH2 (Lysine/Drug) Amine->Final caption Fig 1: Two-step conjugation workflow converting stable salt to stable amide.

The Hydroxyl Group: A Versatile Handle

While the acid end targets amines, the


-hydroxyl group offers orthogonal reactivity:
  • Inert Cap: Left unreacted to provide hydrophilicity.

  • Activation: Can be converted to a Tosylate, Mesylate, or Aldehyde for reaction with thiols or hydrazines, enabling heterobifunctional crosslinking (e.g., linking a drug to an antibody).

Experimental Protocol: Two-Step Conjugation

This protocol describes the conjugation of Hydroxy-PEG8-acid sodium salt to a primary amine-containing biomolecule.[1]

Materials Required[1][2][3][4][5][6][7]
  • Hydroxy-PEG8-acid sodium salt (BroadPharm / AxisPharm / MedChemExpress)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[1]

  • NHS (N-Hydroxysuccinimide)[1][2]

  • Activation Buffer: MES Buffer (0.1 M, pH 5.5)

  • Conjugation Buffer: PBS (pH 7.[1][3]4) or Bicarbonate Buffer (pH 8.0)

  • Quenching Agent: Hydroxylamine or Glycine[3]

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Stock Prep Dissolve Hydroxy-PEG8-acid sodium salt in dry DMSO or DMF (100 mg/mL).[1]The salt form is water-soluble but organic solvents prevent hydrolysis of the subsequent NHS ester.
2. Activation Dilute into MES Buffer (pH 5.5) . Add 10-fold molar excess of EDC and NHS. React for 15–30 mins at RT.Critical: EDC activation is most efficient at acidic pH (5.0–6.0). Higher pH causes rapid hydrolysis of the O-acylisourea intermediate.[1]
3. Buffering Adjust pH to 7.2–7.5 immediately, or purify the NHS ester via desalting column if the target is sensitive to byproducts.The reaction with amines (Step 4) requires a deprotonated amine (neutral form), which exists at pH > 7.0.
4.[1][3] Conjugation Add the amine-containing target (Protein/Drug). Incubate for 2 hours at RT or overnight at 4°C.The NHS ester undergoes nucleophilic attack by the primary amine, forming a stable amide bond.
5. Quenching Add Hydroxylamine (final conc. 10-50 mM).[1] Incubate 30 mins.Scavenges remaining NHS esters to prevent non-specific crosslinking or aggregation.
6. Purification Remove excess reagents via Size Exclusion Chromatography (SEC) or Dialysis.[]Ensures removal of urea byproducts and unreacted linker.

PROTAC Mechanism Visualization

The following diagram illustrates how the PEG8 linker facilitates the "Event-Driven" pharmacology of PROTACs.

PROTAC cluster_ternary Ternary Complex Formation POI Target Protein (POI) Linker Hydroxy-PEG8 Linker (Flexible Bridge) POI->Linker Warhead Degradation Proteasomal Degradation POI->Degradation Downstream Effect E3 E3 Ligase Ubiquitin Ubiquitin Transfer E3->Ubiquitin Linker->E3 E3 Ligand Ubiquitin->POI Poly-Ubiquitination caption Fig 2: PEG8 facilitates the precise spatial arrangement for Ubiquitin transfer.

References

  • BroadPharm. Hydroxy-PEG8-acid sodium salt Product Guide & Protocols. Retrieved from

  • WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. (2023).[5][6][7][8] Retrieved from

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design. Retrieved from

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024).[6][9] Retrieved from

  • MedChemExpress. Hydroxy-PEG8-acid Chemical Properties and Safety Data. Retrieved from

  • Su, D., & Zhang, D. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy.[10] Frontiers in Pharmacology (2021). Retrieved from

Sources

Foundational

Technical Guide: Biocompatibility &amp; Application of Hydroxy-PEG8-acid Sodium Salt

The following technical guide details the biocompatibility, physicochemical properties, and experimental application of Hydroxy-PEG8-acid sodium salt (CAS: 2468714-92-1). This document is structured for researchers in bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biocompatibility, physicochemical properties, and experimental application of Hydroxy-PEG8-acid sodium salt (CAS: 2468714-92-1). This document is structured for researchers in bioconjugation, ADC (Antibody-Drug Conjugate) development, and PROTAC synthesis.

Executive Summary: The Role of Discrete PEG8 in Hydrophilicity Engineering

Hydroxy-PEG8-acid sodium salt is a heterobifunctional, discrete polyethylene glycol (dPEG®) derivative. Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, this molecule possesses a precise molecular weight and a defined chain length (


).

In drug development, specifically for ADCs and PROTACs, the "PEG8" spacer has emerged as a critical "Goldilocks" length—long enough to mask the hydrophobicity of cytotoxic payloads (preventing aggregation), yet short enough to avoid steric hindrance of the ligand-receptor interaction. The sodium salt form is engineered specifically to prevent self-condensation , a common instability mechanism in linear hydroxy-acid PEGs.

Chemical Architecture & Stability Profile

The "Sodium Salt" Stability Mechanism

A critical, often overlooked aspect of Hydroxy-PEG-Acid reagents is their inherent instability in the free acid form.[1] A terminal hydroxyl group (-OH) and a terminal carboxylic acid (-COOH) on the same flexible PEG chain can undergo intramolecular esterification (lactonization) or intermolecular polymerization , leading to reagent degradation before use.

The Solution: Formulating as the Sodium Salt (-COONa) deprotonates the acid, rendering it unreactive toward the hydroxyl group during storage. This ensures the reagent remains monomeric until activation.

PropertySpecification
Chemical Formula

Molecular Weight ~464.48 Da
Spacer Length ~30 Å (extended conformation)
Solubility >50 mg/mL in water, DMSO, DMF
pKa (Carboxyl) ~4.5 (Active form requires pH < 6 for activation)
Structural Visualization

The following diagram illustrates the stability mechanism and the activation pathway required to utilize the reagent.

ChemicalStability cluster_storage Storage Condition (-20°C) FreeAcid Free Acid Form (Unstable) Polymer Self-Polymerization (Degradation) FreeAcid->Polymer Spontaneous Esterification SodiumSalt Sodium Salt Form (Stable Reagent) SodiumSalt->FreeAcid Acidification (pH < 4) Activated NHS-Ester (Reactive Intermediate) SodiumSalt->Activated EDC / s-NHS Activation Conjugate Final Bioconjugate (Amide Bond) Activated->Conjugate Primary Amine (Target)

Figure 1: Stability logic of the Sodium Salt form versus the Free Acid form.[1][2] The salt form prevents spontaneous polymerization, ensuring high purity for conjugation.

Biocompatibility & Toxicity Landscape[3]

Cytotoxicity and Cellular Interaction

Hydroxy-PEG8-acid itself exhibits negligible cytotoxicity. In the context of ADCs, the PEG8 linker acts as a "stealth" shield.

  • Mechanism: Highly hydrophobic payloads (e.g., MMAE, PBD dimers) often cause non-specific uptake by healthy cells via hydrophobic interactions with cell membranes.

  • Effect of PEG8: Conjugating these payloads via a PEG8 linker increases the overall hydrophilicity (

    
     reduction), significantly reducing non-specific uptake and off-target toxicity.
    
  • Data Support: Studies indicate that ADCs with PEG8 linkers show lower plasma clearance rates and reduced bone marrow toxicity compared to non-PEGylated analogs [1, 2].

Immunogenicity (The ABC Phenomenon)

While high molecular weight PEGs (e.g., PEG-20kDa) have been associated with the "Accelerated Blood Clearance" (ABC) phenomenon due to anti-PEG IgM production, discrete PEG8 linkers are generally considered below the immunogenic threshold .

  • Hapten Size: The PEG8 chain is too short to effectively cross-link B-cell receptors, which is typically required to induce a robust anti-PEG immune response.

  • Clinical Precedent: Similar discrete PEG linkers are utilized in FDA-approved ADCs (e.g., Zynlonta/Loncastuximab tesirine uses a PEG8 spacer), validating their safety profile in humans [3].

Metabolic Fate and Excretion
  • Renal Clearance: The molecular weight of Hydroxy-PEG8 (< 500 Da) is well below the renal filtration threshold (~40-60 kDa). Upon linker cleavage (if designed as cleavable) or catabolism of the protein carrier, the PEG8 moiety is rapidly excreted unchanged in the urine.

  • Lysosomal Accumulation: Unlike high-molecular-weight polymers that can cause "Lysosomal Storage Disease"-like vacuolation, PEG8 oligomers are small enough to diffuse out of lysosomes or be excreted without causing cellular congestion [4].

Experimental Framework: Conjugation Protocol

Protocol: Activation and Conjugation to Primary Amines

This protocol describes the conversion of the Hydroxy-PEG8-acid sodium salt to an active NHS-ester in situ, followed by reaction with a primary amine (e.g., a lysine residue on a protein or an amine-functionalized small molecule).

Reagents:

  • Hydroxy-PEG8-acid sodium salt.[1][2][3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

  • Buffer: MES (pH 5.5–6.0) for activation; PBS (pH 7.4) for conjugation.

Step-by-Step Workflow:

  • Solubilization (Critical):

    • Dissolve Hydroxy-PEG8-acid sodium salt in dry DMSO or DMA at 10–50 mM.

    • Note: Although water-soluble, organic solvents are preferred for the activation step to prevent hydrolysis of the formed NHS ester.

  • Activation (Carboxyl to NHS-Ester):

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the PEG solution.

    • Incubate for 15–30 minutes at room temperature.

    • Checkpoint: The reaction converts the stable carboxylate to a reactive semi-stable NHS ester.

  • Conjugation:

    • Add the activated PEG-NHS solution to the amine-containing target (dissolved in PBS, pH 7.4).

    • Ensure the organic solvent concentration in the final mixture does not denature the protein (typically <10% v/v).

    • Incubate for 1–2 hours at room temperature or 4°C overnight.

  • Purification (Self-Validating Step):

    • Small Molecule Targets: Use Reverse-Phase HPLC (C18 column). The PEGylated product will shift significantly in retention time (more polar) compared to the hydrophobic payload.

    • Protein Targets: Use Size Exclusion Chromatography (SEC) or Desalting Columns (e.g., PD-10) to remove excess small reagents (EDC, NHS, unreacted PEG).

Biological Impact Visualization

The following diagram maps the biological fate of the PEG8 linker versus a hydrophobic linker.

BioFate ADC_Hydrophobic ADC w/ Hydrophobic Linker NonSpecific Non-Specific Uptake (Healthy Cells) ADC_Hydrophobic->NonSpecific High Aggregation TargetSpecific Target-Specific Uptake (Tumor Cells) ADC_Hydrophobic->TargetSpecific Reduced Access ADC_PEG8 ADC w/ Hydroxy-PEG8 Linker ADC_PEG8->NonSpecific Shielding Effect ADC_PEG8->TargetSpecific Improved Solubility Renal Renal Excretion (PEG8 Metabolite) ADC_PEG8->Renal Post-Catabolism Toxicity Off-Target Toxicity (Bone Marrow/Liver) NonSpecific->Toxicity Cell Death Efficacy Therapeutic Efficacy TargetSpecific->Efficacy Payload Release

Figure 2: Comparative biological fate. PEG8 shielding reduces non-specific uptake, mitigating off-target toxicity while facilitating renal clearance of the linker metabolite.

Regulatory & Quality Considerations

For researchers moving toward clinical applications (IND filing), the quality of the PEG reagent is paramount.

  • Purity (Polydispersity): Hydroxy-PEG8-acid must be monodisperse (PDI = 1.0). The presence of

    
     or 
    
    
    
    impurities can complicate mass spectrometry analysis of the final drug product.
  • Salt Stoichiometry: Ensure the certificate of analysis (CoA) specifies the sodium content. Excess sodium is generally benign but must be accounted for in precise gravimetric preparations.

  • Endotoxin: For cell-based assays, ensure the reagent is endotoxin-free, although synthetic PEGs are rarely contaminated with biological endotoxins compared to recombinant proteins.

References

  • AxisPharm. (n.d.). Hydroxy-PEG8-acid sodium salt Product Data. Retrieved from [Link]

  • Baumann, A., et al. (2014).[4] Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? Drug Discovery Today. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stability &amp; Storage of Hydroxy-PEG8-Acid Sodium Salt

[1] Executive Summary Hydroxy-PEG8-acid sodium salt (Sodium 3-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate) is a critical heterobifunctional linker used in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Hydroxy-PEG8-acid sodium salt (Sodium 3-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate) is a critical heterobifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2][][4]

Critical Stability Insight: The primary stability risk for this molecule is autopolymerization . In its free acid form, the terminal hydroxyl (-OH) group can react with the carboxylic acid (-COOH) group of another molecule, leading to rapid oligomerization. The sodium salt form effectively neutralizes the carboxylic acid, preventing this head-to-tail esterification and ensuring long-term stability. Consequently, maintaining the salt form and preventing protonation (acidification) during storage is paramount.

Part 1: Physicochemical Profile & Stability Mechanisms

Technical Specifications
ParameterSpecification
Chemical Name Hydroxy-PEG8-acid sodium salt
Formula C₁₉H₃₇NaO₁₁
Molecular Weight 464.5 Da
CAS Number 2468714-92-1 (Salt form)
Solubility Highly soluble in water, DMSO, DMF
Hygroscopicity High (Deliquescent)
Appearance Viscous oil or low-melting solid (white to off-white)
Degradation Pathways

Understanding the specific chemical vulnerabilities of Hydroxy-PEG8-acid sodium salt is essential for designing robust storage protocols.[1]

  • Autopolymerization (Head-to-Tail Esterification):

    • Mechanism:[5][6][7][8] If the salt is protonated to the free acid (pH < 4-5), the terminal hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid.

    • Result: Formation of polyesters (dimers, trimers) and loss of discrete linker length.

    • Prevention:[6][9] Maintain as sodium salt; avoid acidic solvents during storage.

  • Oxidative Chain Cleavage:

    • Mechanism:[6][7][8] The polyether backbone (PEG) is susceptible to radical oxidation, particularly at the methylene carbons adjacent to ether oxygens. This leads to hydroperoxide formation and subsequent chain scission.

    • Result: Fragmentation of the PEG spacer, creating heterogeneous mixtures of shorter linkers.

    • Prevention:[6] Store under inert atmosphere (Argon/Nitrogen).[10]

  • Hygroscopic Hydrolysis:

    • Mechanism:[6][7][8] As a sodium salt, the molecule is highly hygroscopic. Absorbed water can facilitate hydrolysis of any pre-formed ester impurities or promote microbial growth.

    • Prevention:[6][9] Desiccated storage; strict temperature control.

Visualization: Degradation Logic

DegradationPathways cluster_prevention Stabilization Strategy Salt Hydroxy-PEG8-Acid (Sodium Salt) Acid Free Acid Form (Protonated) Salt->Acid Acidification (pH < 5) Oxidation PEG Chain Scission (Peroxides) Salt->Oxidation O2 Exposure + Light Polymer Oligomers/Polyesters (Irreversible) Acid->Polymer Self-Esterification (Head-to-Tail)

Figure 1: The degradation logic flow. Note that the transition from Salt to Acid triggers the rapid autopolymerization pathway.

Part 2: Storage & Handling Protocols[10]

Long-Term Storage Protocol

Objective: Maintain purity >95% for 12+ months.

  • Temperature: Store at -20°C (Standard Freezer). For GMP banking, -80°C is preferred but not strictly required if -20°C is stable.

  • Atmosphere: The vial headspace must be purged with dry Argon or Nitrogen. Oxygen promotes PEG backbone oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Amber glass prevents photo-oxidation.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed bag or jar) containing active desiccant packets (Silica gel or Molecular sieves).

Handling & Reconstitution Workflow

The "Thaw-Equilibrate-Open" Rule: The most common failure mode occurs when researchers open a cold vial in a humid lab. Condensation immediately forms on the hygroscopic salt, turning it into a sticky goo and initiating hydrolysis/degradation.

Step-by-Step Protocol:

  • Remove the vial from the -20°C freezer.

  • Place the vial in a desiccator or on the benchtop.

  • Wait 30–60 minutes until the vial reaches room temperature (20–25°C). Do not open before this.

  • Wipe the outside of the vial to remove any external moisture.

  • Open and weigh out the required amount rapidly.

  • Purge the headspace with Nitrogen/Argon immediately before re-closing.

  • Re-seal with Parafilm and return to -20°C.

Visualization: Storage Lifecycle

StorageLifecycle Receipt 1. Receipt of Shipment (Ambient/Ice Pack) Inspection 2. Visual Inspection (Ensure no melting/leakage) Receipt->Inspection Storage 3. Long-Term Storage (-20°C, Dark, Desiccated) Inspection->Storage Retrieval 4. Retrieval Storage->Retrieval Equilibration 5. Thermal Equilibration (30-60 min to RT) Retrieval->Equilibration CRITICAL STEP Condensation FAILURE: Condensation (Opening cold vial) Retrieval->Condensation Skipped Equilibration Usage 6. Dispensing (Inert Gas Purge) Equilibration->Usage Return 7. Reseal & Return (Parafilm + Desiccant) Usage->Return Return->Storage

Figure 2: The storage and handling lifecycle. Step 5 (Equilibration) is the critical control point to prevent moisture ingress.

Part 3: Quality Control & Validation

Analytical Verification

To verify the integrity of the Hydroxy-PEG8-acid sodium salt after storage, use the following methods:

1. ¹H-NMR (Proton NMR):

  • Solvent: D₂O or DMSO-d₆.

  • Key Signals:

    • PEG Backbone: Large singlet/multiplet at ~3.5–3.7 ppm (approx 32 protons).

    • Alpha-Methylene to Carboxylate: Triplet at ~2.4 ppm (2H).

    • Alpha-Methylene to Hydroxyl: Triplet at ~3.5 ppm (2H).

  • Fail Criteria: Appearance of new peaks indicating ester formation (shifts in the alpha-methylene regions) or aldehyde peaks (oxidation).

2. HPLC-CAD or HPLC-ELSD:

  • Note: UV detection is difficult as PEG lacks strong chromophores. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA (Note: TFA acidifies the mobile phase, so run times should be short to avoid on-column polymerization, or use Ammonium Acetate buffer).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Material is sticky/wet Moisture absorption (Deliquescence)Dry under high vacuum over P₂O₅; verify purity by NMR.
Yellow discoloration Oxidation of PEG backboneDiscard material; check inert gas seal.[1]
Insoluble particulates Polymerization (Oligomers)Filter solution; if significant, discard.[1]
pH of solution < 5.0 AcidificationAdjust pH with dilute NaOH immediately to prevent polymerization.[1]

References

  • AxisPharm. Hydroxy-PEG8-acid sodium salt Properties and Applications. Retrieved from [Link]

  • Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[11] Journal of Controlled Release. Retrieved from [Link]

Sources

Foundational

The Strategic Role of the Hydroxyl Terminus in Hydroxy-PEG8-Acid Sodium Salt

A Technical Guide for Drug Development & Bioconjugation Executive Summary In the precision engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), linker chemistry determines efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Bioconjugation

Executive Summary

In the precision engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), linker chemistry determines efficacy as much as the payload itself. Hydroxy-PEG8-acid sodium salt represents a specialized class of heterobifunctional linkers where the terminal hydroxyl (-OH) group plays a dual role: it acts as a solubility enhancer during initial conjugation and a latent reactive handle for complex, multi-step synthesis.

This guide analyzes the mechanistic function of the hydroxyl group, explaining why the sodium salt form is chemically mandatory for stability and providing validated protocols for leveraging the orthogonal reactivity of the -OH and -COOH termini.

Chemical Architecture & Stability Logic

The "Salt Shield" Mechanism

The structural defining feature of Hydroxy-PEG8-acid sodium salt is not just the PEG chain, but the counter-ion stabilization.

  • Chemical Formula:

    
    [1]
    
  • The Instability Paradox: In its free acid form (

    
    ), the terminal hydroxyl group (
    
    
    
    ) is nucleophilic enough to attack the carbonyl carbon of the carboxylic acid on another molecule. This leads to auto-polymerization (polyester formation) during storage, rendering the reagent useless.
  • The Sodium Solution: By converting the acid to a sodium salt (

    
    ), the electrophilicity of the carbonyl carbon is significantly reduced, and the carboxylate anion acts as a poor electrophile. This "cages" the reactivity, ensuring the molecule remains monomeric until activation.
    
Visualization: Stability & Reactivity Map

The following diagram illustrates the hydrophilic/hydrophobic balance and the auto-polymerization risk that necessitates the salt form.

ChemicalPropertyMap cluster_legend Mechanism of Stability node_core Hydroxy-PEG8-Acid (Core Structure) node_oh Terminal Hydroxyl (-OH) (Nucleophile / Hydrophilic Cap) node_core->node_oh Terminus A node_cooh Carboxyl Group (-COOH) (Electrophile) node_core->node_cooh Terminus B (Acid Form) node_salt Sodium Salt Form (-COO- Na+) node_core->node_salt Terminus B (Stable Form) node_oh->node_cooh Nucleophilic Attack (If Free Acid) node_poly Unwanted Polyester (Auto-Polymerization) node_cooh->node_poly Degradation node_salt->node_cooh Requires Protonation/Activation (e.g., EDC/NHS) node_salt->node_poly Prevents

Figure 1: Chemical stability map highlighting the necessity of the sodium salt form to prevent auto-polymerization driven by the hydroxyl-carboxyl interaction.

The Hydroxyl Group: Mechanism of Action[2]

The hydroxyl group in this linker is not merely an inert end-cap; it is a strategic functional handle. Its role changes depending on the stage of synthesis.

Role A: The Inert Hydrophilic Cap (Primary Conjugation)

During the conjugation of the carboxyl end (e.g., to an amine on a protein or small molecule), the hydroxyl group remains relatively inert. Unlike a methoxy-PEG (mPEG), the hydroxyl group provides higher polarity, which is critical for:

  • Preventing Aggregation: The high hydration shell of the terminal -OH reduces hydrophobic interactions between conjugated payloads.

  • Solubility: For hydrophobic PROTAC warheads, the -OH terminus significantly lowers the LogP of the final conjugate compared to alkyl-capped linkers.

Role B: The Latent Handle (Secondary Functionalization)

Once the carboxyl end is anchored, the hydroxyl group can be "switched on." It serves as a precursor for heterobifunctional crosslinking.

  • Activation Pathways:

    • Tosylation/Mesylation: Converts -OH into a good leaving group for nucleophilic substitution (e.g., by an azide or thiol).

    • Oxidation: Converts -OH to an aldehyde (for N-terminal reductive amination) or a carboxylic acid (creating a homobifunctional linker).

    • Esterification: Direct coupling to VHL ligands in PROTAC design (see Section 4).

Applications in Drug Discovery[3][4][5][6]

PROTAC Linker Design

In PROTACs, the linker length and composition define the ternary complex stability. Hydroxy-PEG8-acid is often used because the hydroxyl group mimics the native binding interactions of certain E3 ligase ligands.

  • VHL Ligands: Many Von Hippel-Lindau (VHL) ligands require a terminal hydroxyl group for hydrogen bonding within the E3 ligase pocket. This linker allows the "exit vector" to extend from the ligand while maintaining that critical interaction or providing a site for ester-based attachment that is cleaved intracellularly.

Antibody-Drug Conjugates (ADCs)

In "Degrader-Antibody Conjugates" (DACs), the hydroxyl group can be used to mask the activity of a PROTAC payload.

  • Mechanism: The PROTAC is linked to the antibody via the hydroxyl group using a cleavable ester. While conjugated, the PROTAC cannot bind the E3 ligase (steric hindrance). Upon lysosomal degradation of the antibody and hydrolysis of the ester, the free hydroxyl group is regenerated , restoring the PROTAC's binding affinity.

Experimental Protocols

Protocol 1: Primary Conjugation (Carboxyl Activation)

This protocol couples the PEG linker to a primary amine (e.g., a lysine on a protein or an amine-functionalized drug) while leaving the Hydroxyl group intact.

Reagents:

  • Hydroxy-PEG8-acid sodium salt[1][2][][4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][5]

  • NHS (N-Hydroxysuccinimide)[1][5][6]

  • Buffer: MES (pH 6.0) for activation; PBS (pH 7.4) for conjugation.

Step-by-Step:

  • Solubilization: Dissolve Hydroxy-PEG8-acid sodium salt in MES buffer (10 mg/mL). Note: The salt dissolves instantly; no organic co-solvent is usually needed.

  • Activation: Add EDC (10 equivalents) and NHS (10 equivalents) to the solution.

  • Incubation: React for 15 minutes at Room Temperature (RT). This forms the semi-stable NHS-ester.

  • Quenching (Optional but recommended): If the activation is performed in bulk, precipitate the NHS-ester using cold diethyl ether to remove excess EDC (which can crosslink proteins). If performing "one-pot," proceed to step 5 immediately.

  • Conjugation: Add the amine-containing target (dissolved in PBS, pH 7.4). Adjust final pH to 7.2–7.5.

  • Reaction: Incubate for 2 hours at RT or overnight at 4°C.

  • Purification: Remove unreacted small molecules via dialysis or size-exclusion chromatography (SEC).

Protocol 2: Activating the Hydroxyl Group (Tosylation)

This protocol converts the terminal -OH into a Tosylate, enabling subsequent reaction with thiols or azides.

Reagents:

  • Conjugate from Protocol 1 (or protected Hydroxy-PEG8-acid)

  • p-Toluenesulfonyl chloride (Tosyl chloride)[1]

  • Triethylamine (TEA) or Pyridine

  • Solvent: Dichloromethane (DCM) (Anhydrous)[6]

Step-by-Step:

  • Drying: Ensure the starting material is completely dry (lyophilize if necessary). Dissolve in anhydrous DCM.

  • Base Addition: Add TEA (5 equivalents) to scavenge HCl generated during the reaction.

  • Tosylation: Add Tosyl chloride (3 equivalents) slowly at 0°C.

  • Reaction: Allow to warm to RT and stir for 4–8 hours (monitor via TLC or LC-MS).

  • Workup: Wash with dilute HCl (to remove TEA), then brine. Dry organic layer over

    
    .
    
  • Result: You now have Tosyl-PEG8-Conjugate , reactive toward nucleophiles (e.g., Sodium Azide for Click Chemistry).

Workflow Visualization

The following diagram details the orthogonal workflow: utilizing the Acid end first, then activating the Hydroxyl end.

ConjugationWorkflow start Hydroxy-PEG8-Acid (Sodium Salt) step1 Step 1: Acid Activation (EDC/NHS) start->step1 inter1 Intermediate: HO-PEG8-NHS Ester step1->inter1 step2 Step 2: Amine Coupling (Target-NH2) inter1->step2 product1 Conjugate A: HO-PEG8-Amide-Target step2->product1 step3 Step 3: Hydroxyl Activation (Tosyl-Cl / Pyridine) product1->step3 Orthogonal Activation inter2 Intermediate: Tso-PEG8-Amide-Target step3->inter2 step4 Step 4: Nucleophilic Substitution (Azide / Thiol) inter2->step4 final Final Heterobifunctional Product (e.g., N3-PEG8-Target) step4->final

Figure 2: Step-wise orthogonal conjugation workflow. The hydroxyl group remains inert during the initial amide coupling, then is activated for secondary functionalization.

Troubleshooting & Quality Control

IssueProbable CauseDiagnostic / Solution
Polymerization Used free acid form or stored incorrectly.[1]Check: H-NMR. Look for broadening of PEG peaks or shift in the terminal

signal. Fix: Always store as Sodium Salt at -20°C.
Low Conjugation Yield Hydrolysis of NHS ester.[1][7]Check: pH of reaction. Hydrolysis competes with amination above pH 8.0. Fix: Use dry solvents for activation; keep conjugation pH near 7.2–7.5.
Incomplete OH Activation Water in solvent (Tosylation).[1]Check: LC-MS for mass shift (+154 Da for Tosyl). Fix: Use strictly anhydrous DCM/Pyridine.

References

  • BroadPharm. Hydroxy-PEG8-acid sodium salt Product Data. Retrieved from BroadPharm Catalog. Link

  • BOC Sciences. Hydroxy-PEG8-acid sodium salt: Properties and Stability.

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials.[8][] Link

  • Dragovich, P. S., et al. (2022).[7][] Degrader-antibody conjugates. Chemical Society Reviews.[] Link

  • BenchChem. Protocols for Amine-Reactive Conjugation of Hydroxy-PEG-acid.Link

Sources

Exploratory

The Carboxylic Acid Group in Hydroxy-PEG8-acid Sodium Salt: A Technical Guide for Advanced Drug Development

Introduction: The Strategic Advantage of Heterobifunctional PEGylation In the landscape of advanced drug development, polyethylene glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic index...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Heterobifunctional PEGylation

In the landscape of advanced drug development, polyethylene glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic index of novel biologics and small molecules.[1] PEGylation, the covalent attachment of PEG chains, offers a multitude of benefits, including improved solubility, reduced immunogenicity, and extended circulation half-life.[2][3] Among the diverse array of PEG reagents, heterobifunctional linkers, such as Hydroxy-PEG8-acid sodium salt, represent a significant leap forward, providing researchers with precise control over the conjugation process.[4][5] This technical guide delves into the pivotal role of the carboxylic acid group within the Hydroxy-PEG8-acid sodium salt molecule, offering in-depth insights for researchers, scientists, and drug development professionals.

Hydroxy-PEG8-acid sodium salt is a PEG linker that features two distinct functional groups: a hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group (in its more stable sodium salt form).[] This heterobifunctional nature allows for sequential and site-specific conjugation, a critical requirement for the development of complex drug conjugates like antibody-drug conjugates (ADCs).[5] The presence of the carboxylic acid, in particular, unlocks a versatile set of chemical reactions and imparts unique physicochemical properties to the linker and the final conjugate.

The Multifaceted Role of the Carboxylic Acid Group

The terminal carboxylic acid of Hydroxy-PEG8-acid sodium salt is not merely a reactive handle; its influence extends to the solubility, stability, and even the stimuli-responsive behavior of the resulting conjugate.

A Versatile Handle for Covalent Conjugation

The primary function of the carboxylic acid group is to serve as a reactive site for covalent modification.[7] It allows for the attachment of therapeutic agents, targeting ligands, or imaging agents to various biological molecules.[7][8] This is most commonly achieved through the formation of a stable amide bond with primary amine groups present on proteins (e.g., lysine residues), peptides, or other molecules.[4][9]

However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt.[10][11] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species.[12]

The Cornerstone of Amide Bond Formation: EDC/NHS Chemistry

A widely adopted and robust method for activating the carboxylic acid group is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]

Mechanism of Activation and Conjugation:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[13] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable amine-reactive NHS ester.[14] This two-step process is advantageous as it allows for the activation of the carboxyl group in a separate step from the addition of the amine-containing molecule, which can help to minimize unwanted side reactions.[14]

  • Nucleophilic Attack by the Amine: The NHS ester then reacts with a primary amine on the target molecule, resulting in the formation of a stable amide bond and the release of the NHS leaving group.[13]

The efficiency of this process is pH-dependent. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (around 4.5-7.2), while the subsequent reaction of the NHS-activated molecule with a primary amine is favored at a more neutral to slightly basic pH (7-8).[15]

EDC_NHS_Activation Carboxylic_Acid R-COOH (Hydroxy-PEG8-acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Amide Bond (Stable Conjugate) NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (e.g., Protein) Byproducts Urea Derivative + NHS

Figure 1: EDC/NHS activation of the carboxylic acid for amide bond formation.
Enhancing Solubility and Stability

The presence of the carboxylic acid group, particularly in its deprotonated carboxylate form (COO-), contributes to the overall hydrophilicity of the PEG linker.[] This enhanced water solubility is a significant advantage when working with hydrophobic drugs or biomolecules, preventing aggregation and improving their handling in aqueous media.[][17] Furthermore, the ability to form salts can increase the stability of the drug framework through the formation of long-range hydrogen bonds.[17]

Enabling pH-Responsive Drug Delivery

The acidity of the carboxylic acid group can be exploited to design "smart" drug delivery systems that release their payload in response to changes in pH.[8] For instance, a drug can be conjugated to the PEG linker via a bond that is stable at physiological pH (around 7.4) but becomes labile in the more acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[18][19] This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing off-target toxicity.[20]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for the conjugation of amine-containing molecules to Hydroxy-PEG8-acid sodium salt. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation

This protocol is ideal for conjugating proteins or other biomolecules that are sensitive to organic solvents. The two-step approach minimizes the risk of intramolecular crosslinking of the protein.[14]

Materials:

  • Hydroxy-PEG8-acid sodium salt

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve the PEG Linker: Dissolve Hydroxy-PEG8-acid sodium salt in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Rationale: The slightly acidic pH of the Activation Buffer is optimal for the EDC/Sulfo-NHS activation step.[15]

  • Activate the Carboxylic Acid: Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the PEG linker solution. Incubate for 15-30 minutes at room temperature.

    • Rationale: A molar excess of the activating agents drives the reaction to completion. Sulfo-NHS is used to create a more stable, amine-reactive intermediate.[14]

  • Prepare the Amine-Containing Molecule: While the PEG linker is being activated, dissolve the amine-containing molecule in the Coupling Buffer.

    • Rationale: The slightly basic pH of the Coupling Buffer facilitates the nucleophilic attack of the primary amine on the NHS-activated PEG linker.[15]

  • Conjugation Reaction: Add the activated PEG linker to the solution of the amine-containing molecule. The molar ratio of PEG linker to the target molecule should be optimized based on the desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Rationale: The quenching buffer contains a high concentration of primary amines that will react with any remaining NHS-activated PEG linkers, preventing further reactions.

  • Purify the Conjugate: Remove unreacted PEG linker and byproducts using an appropriate purification method.

Aqueous_Conjugation_Workflow Start Start Dissolve_PEG Dissolve Hydroxy-PEG8-acid in Activation Buffer (pH 6.0) Start->Dissolve_PEG Activate_Carboxyl Add EDC and Sulfo-NHS (Activate -COOH group) Dissolve_PEG->Activate_Carboxyl Conjugate Mix Activated PEG and Amine-Molecule (Form Amide Bond) Activate_Carboxyl->Conjugate Prepare_Protein Prepare Amine-Molecule in Coupling Buffer (pH 7.2-7.5) Prepare_Protein->Conjugate Quench Add Quenching Buffer (Stop Reaction) Conjugate->Quench Purify Purify Conjugate (e.g., Dialysis) Quench->Purify End End Purify->End

Figure 2: Workflow for two-step aqueous EDC/NHS conjugation.
Protocol 2: Organic Solvent-Based EDC/NHS Conjugation

This protocol is suitable for small molecules or other substrates that are soluble in organic solvents.

Materials:

  • Hydroxy-PEG8-acid sodium salt

  • Amine-containing molecule

  • Anhydrous organic solvent (e.g., DMF, DMSO, DCM)

  • EDC·HCl

  • NHS

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Purification system (e.g., flash chromatography)

Procedure:

  • Dissolve Reagents: Dissolve Hydroxy-PEG8-acid sodium salt, EDC·HCl, and NHS in the anhydrous organic solvent.

    • Rationale: Anhydrous conditions prevent the hydrolysis of the activated intermediates.

  • Activation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the NHS ester.

  • Add Amine and Base: Add the amine-containing molecule to the reaction mixture, followed by the tertiary amine base.

    • Rationale: The base acts as a proton scavenger, neutralizing the acid formed during the reaction and driving the equilibrium towards amide formation.[21]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: Purify the conjugate using an appropriate chromatographic method.

Table 1: Comparison of Aqueous and Organic Solvent-Based Conjugation

FeatureAqueous MethodOrganic Solvent Method
Substrate Solubility Water-soluble biomoleculesOrganic solvent-soluble molecules
Reaction Conditions pH-dependentAnhydrous, requires a base
Side Reactions Potential for hydrolysisMinimized hydrolysis
Purification Dialysis, SECFlash chromatography
Typical Substrates Proteins, antibodies, peptidesSmall molecules, hydrophobic compounds

Conclusion: The Carboxylic Acid as a Gateway to Innovation

The carboxylic acid group in Hydroxy-PEG8-acid sodium salt is a cornerstone of modern bioconjugation and drug delivery. Its versatility as a reactive handle, coupled with its ability to enhance the physicochemical properties of the conjugate, provides drug development professionals with a powerful tool for creating next-generation therapeutics. A thorough understanding of the chemistry of the carboxylic acid group, particularly the nuances of activation and conjugation, is paramount to harnessing its full potential. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of novel, highly effective drug conjugates.

References

  • AxisPharm. (n.d.). Hydroxy-PEG-acid sodium salt. Retrieved from [Link]

  • Various Authors. (2021, January 12). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. Retrieved from [Link]

  • Huateng Pharma. (2022, September 19). PEG for Drugs and Drug Delivery Systems. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Dove Medical Press. (2025, January 25). Chemical Conjugation of PEG. YouTube. Retrieved from [Link]

  • Soenen, S. J., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475. Retrieved from [Link]

  • Wang, Y., et al. (2022). Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity. Journal of Nanobiotechnology, 20(1), 93. Retrieved from [Link]

  • Various Authors. (2021, July 27). Carboxylic acid-Amine coupling?. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

  • Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1349–1357. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • JenKem Technology. (n.d.). Heterobifunctional PEGs. Retrieved from [Link]

  • Liu, J., et al. (2018). Polyethylene glycol grafted with carboxylated graphene oxide as a novel interface modifier for polylactic acid/graphene nanocomposites. RSC Advances, 8(52), 29594-29602. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Soenen, S. J., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE. Retrieved from [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [https://www.spherotech.com/tech/General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC Sulfo-NHS.pdf]([Link] Protocol for Coupling Biomolecules to Carboxylate Particles using EDC Sulfo-NHS.pdf)

  • Kim, J., et al. (2010). PEG–Polypeptide Block Copolymers as pH-Responsive Endosome-Solubilizing Drug Nanocarriers. Molecular Pharmaceutics, 7(5), 1508–1516. Retrieved from [Link]

  • Wang, Y., et al. (2022). Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Vicent, M. J., et al. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1547–1559. Retrieved from [Link]

  • Spycher, P. R., et al. (2017). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. Retrieved from [Link]

  • Kozlowski, A., et al. (2014). JenKem Technology: Polyethylene Glycols (PEGs) and PEG Derivatives. Modern Chemistry & Applications, 2(3), 132. Retrieved from [Link]

  • Various Authors. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, September 14). EDC/NHS coupling. r/Chempros. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Beta LifeScience. (2025, September 18). Pegylation Explained: Benefits, Uses & Future in Medicine. Retrieved from [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Bioconjugation with Hydroxy-PEG8-acid Sodium Salt

Introduction: The Power of Precise PEGylation In the landscape of modern drug development and proteomics, the strategic modification of biomolecules is paramount. PEGylation, the covalent attachment of polyethylene glyco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precise PEGylation

In the landscape of modern drug development and proteomics, the strategic modification of biomolecules is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a cornerstone technology for enhancing the therapeutic properties of proteins, peptides, and small molecules. It can improve solubility, increase in vivo circulation time, and shield molecules from proteolytic degradation or immunogenic responses[1][2][3].

This guide focuses on Hydroxy-PEG8-acid sodium salt , a discrete (monodisperse) PEG linker that offers precise control over bioconjugation.[4][5] Unlike traditional polymeric PEGs, which are mixtures of different chain lengths, this reagent has a defined molecular weight and spacer length, ensuring homogeneity in the final conjugate.[6] It features a terminal hydroxyl group and a carboxylic acid, making it a versatile building block for drug delivery systems and bioconjugation.[1][7] The carboxylic acid is the reactive handle for conjugation to primary amines, one of the most common targets on biomolecules.[4]

These application notes provide a comprehensive framework for utilizing Hydroxy-PEG8-acid sodium salt, grounded in the principles of carbodiimide chemistry. We will delve into the mechanism of action, provide validated, step-by-step protocols, and discuss essential characterization and troubleshooting techniques.

The Chemistry of Conjugation: Activating the Carboxyl Group

The key to conjugating Hydroxy-PEG8-acid to a biomolecule lies in the activation of its terminal carboxylic acid to make it reactive towards primary amine groups (e.g., the ε-amino group of lysine residues or the N-terminus of a protein). The most robust and widely used method is a two-step process employing a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS) .[8][9][10]

The Mechanism Explained:

  • Carboxylate Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[11][12][13][14] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[15][16]

  • Stabilization with NHS: The unstable O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid.[11][14] To prevent this and increase reaction efficiency, NHS is added. NHS rapidly reacts with the intermediate to form a semi-stable, amine-reactive NHS ester, displacing the EDC byproduct.[8][10][12]

  • Amide Bond Formation: This NHS-activated PEG linker is now stable enough to be reliably reacted with a primary amine on the target biomolecule. The amine attacks the NHS ester, forming a stable, covalent amide bond and releasing NHS. This step is most efficient at a neutral to slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[15][]

This two-step process minimizes unwanted side reactions, such as intra- and intermolecular cross-linking of proteins that possess both carboxyl and amine groups.[8]

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) PEG_COOH Hydroxy-PEG8-COOH O_Acylisourea O-acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Biomolecule_NH2 Biomolecule-NH₂ Conjugate PEG-Biomolecule Conjugate (Stable Amide Bond) Biomolecule_NH2->Conjugate NHS NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) NHS->NHS_Ester O_Acylisourea->NHS_Ester + NHS - Urea Byproduct NHS_Ester->Conjugate + Biomolecule-NH₂ - Released NHS Urea_Biproduct Urea Byproduct Released_NHS Released NHS

Caption: Mechanism of EDC/NHS mediated bioconjugation.

Materials and Reagents

Successful bioconjugation requires high-quality reagents and appropriate buffer systems.

Reagent / MaterialSpecificationsRationale / Key Considerations
Hydroxy-PEG8-acid sodium salt High purity (>95%)Purity is critical to avoid side reactions. Store desiccated at -20°C.[15]
EDC (EDAC) Water-soluble, high purityHighly moisture-sensitive. Equilibrate to room temperature before opening. Prepare fresh solutions immediately before use.[11]
NHS or Sulfo-NHS High puritySulfo-NHS is recommended for reactions in aqueous buffers for improved solubility. Also moisture-sensitive.
Target Biomolecule e.g., Protein, PeptideMust contain accessible primary amine groups. Should be highly pure in a suitable buffer.
Activation Buffer 0.1 M MES, pH 4.5–6.0MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for the EDC activation step.[8][11]
Conjugation Buffer PBS (Phosphate-Buffered Saline), pH 7.2–8.0Phosphate or borate buffers are suitable.[15] Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction.[18]
Quenching Buffer 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5Terminates the reaction by hydrolyzing unreacted NHS esters.[9][15]
Solvent (for stock solutions) Anhydrous DMSO or DMFUse for initial dissolution of the PEG reagent, which can be a low-melting solid.[9][15]
Purification System Dialysis cassettes (e.g., 10K MWCO), SEC columnTo remove unreacted PEG, EDC/NHS byproducts, and quenching reagents.[9][18]

Detailed Experimental Protocols

Protocol 1: Two-Step Conjugation of Hydroxy-PEG8-acid to a Protein

This protocol is designed for a model protein like Bovine Serum Albumin (BSA) or an antibody (IgG) and should be optimized for each specific application. The key to success is controlling the stoichiometry to achieve the desired degree of PEGylation.

A. Reagent Preparation

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in the Conjugation Buffer (e.g., PBS, pH 7.4). If the protein is in an incompatible buffer (like Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • PEG Reagent Stock: Equilibrate the vial of Hydroxy-PEG8-acid sodium salt to room temperature before opening. Dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Store any unused stock solution at -20°C under an inert gas.[9][15]

  • EDC/NHS Solution: Prepare a 100 mM EDC and 100 mM Sulfo-NHS solution immediately before use in the Activation Buffer (MES, pH 6.0). Do not store these solutions as they are hydrolytically unstable.

B. Activation of Hydroxy-PEG8-acid

Causality: This step is performed separately in an acidic buffer to maximize the efficiency of EDC/NHS chemistry while the protein is not yet present, preventing potential modification of protein carboxyl groups.

  • In a microcentrifuge tube, combine the required volume of the Hydroxy-PEG8-acid stock solution with the Activation Buffer . The amount of PEG required will depend on the desired molar excess over the protein (a 10- to 50-fold molar excess is a good starting point).

  • Add a 1.5-fold molar excess of freshly prepared EDC and Sulfo-NHS solution relative to the amount of PEG-acid.[9]

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[10][15]

C. Conjugation to the Protein

Causality: The pH is now raised by adding the activated PEG to the protein in its conjugation buffer. This deprotonates the primary amines on the protein, making them nucleophilic and ready to react with the NHS-activated PEG.[15]

  • Add the entire volume of the freshly activated PEG-NHS ester solution to the protein solution.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with 0.1 M sodium phosphate. The volume of organic solvent (DMSO) from the PEG stock should ideally not exceed 10% of the total reaction volume.[18]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9][15]

D. Quenching the Reaction

Causality: Quenching is essential to stop the reaction and hydrolyze any remaining reactive NHS esters, preventing further modification during purification and storage.[15]

  • Add the Quenching Buffer (e.g., hydroxylamine or Tris) to a final concentration of 20-50 mM.[9]

  • Incubate for an additional 15-30 minutes at room temperature.[9]

E. Purification of the PEGylated Protein

Causality: Purification is critical to remove unreacted PEG reagent and reaction byproducts, which can interfere with downstream applications and analysis.

  • Dialysis/Ultrafiltration: For larger proteins, dialyze the reaction mixture against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10-20K MWCO for an IgG).[6][9] Change the buffer 3-4 times over 24-48 hours. This effectively removes small molecules like hydrolyzed EDC/NHS, quenching reagent, and unreacted PEG.[19]

  • Size Exclusion Chromatography (SEC): For a higher degree of purity, SEC is the preferred method.[9][] It separates molecules based on their hydrodynamic radius, efficiently separating the larger PEG-protein conjugate from the smaller, unmodified protein and any remaining impurities.[][21]

Experimental_Workflow prep_reagents 1. Prepare Reagents (Protein, PEG, EDC/NHS) activation 2. Activate PEG-Acid (MES Buffer, pH 6.0, 15-30 min) prep_reagents->activation Add EDC/NHS to PEG-Acid conjugation 3. Conjugate to Protein (PBS Buffer, pH 7.2-8.0, 2h RT) activation->conjugation Add activated PEG to Protein Solution quenching 4. Quench Reaction (Add Hydroxylamine/Tris) conjugation->quenching Stop Reaction purification 5. Purify Conjugate (Dialysis or SEC) quenching->purification Remove Impurities characterization 6. Characterize Product (SDS-PAGE, HPLC, MS) purification->characterization Assess Purity & Confirmation

Caption: General workflow for protein PEGylation.

Characterization of the Bioconjugate

Validation is a non-negotiable step to confirm the success of the conjugation. A combination of techniques should be used.

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight increaseThe PEGylated protein will show a band shift to a higher apparent molecular weight compared to the unmodified protein. The band may appear broader due to the hydrodynamic properties of PEG.[9][22]
Size Exclusion HPLC (SEC-HPLC) Determine purity and aggregationThe conjugate should elute earlier than the unmodified protein. This method can resolve different PEGylated species (mono-, di-PEGylated, etc.) from the native protein and aggregates.[][21]
Reverse Phase HPLC (RP-HPLC) Assess purity and heterogeneityCan be used to separate different species, though peak broadening can be an issue. Method development is often required.[23]
Mass Spectrometry (LC-MS) Confirm mass and degree of PEGylationProvides definitive confirmation of covalent modification by showing an increase in mass corresponding to the number of attached PEG8 units. It is the gold standard for determining the degree of labeling.[9][24]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation 1. Inactive EDC/NHS due to moisture/age. 2. Incorrect buffer pH. 3. Competing amine in buffer (e.g., Tris). 4. Insufficient accessible amines on biomolecule.1. Use fresh, high-quality EDC/NHS and prepare solutions immediately before use.[9] 2. Verify pH of Activation (4.5-6.0) and Conjugation (7.2-8.0) buffers. 3. Perform buffer exchange into an amine-free buffer like PBS or Borate.[18] 4. Increase the molar excess of the PEG reagent.
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF). 2. Protein instability at reaction pH.1. Keep the final organic solvent concentration below 10%.[18] 2. Perform a stability test of the protein at the target pH before conjugation.
High Polydispersity / Over-modification 1. Molar excess of PEG reagent is too high. 2. Reaction time is too long.1. Reduce the molar excess of the activated PEG reagent in the reaction.[9] 2. Decrease the incubation time for the conjugation step.
Heterogeneous Product Inconsistent reaction conditions.Precisely control reaction time, temperature, and pH to ensure reproducibility.[9]

References

  • AxisPharm. Hydroxy-PEG-acid sodium salt. [Link]

  • G-Biosciences. (2022-05-18). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • AxisPharm. (2024-09-23). Protocol for PEG NHS Reagents. [Link]

  • Akçay, A. G. (2014-07-21). Response to "EDC/NHS activation of a surface?". ResearchGate. [Link]

  • Google Patents.
  • Wang, S. et al. (2019). Reaction mechanism of the EDC-catalyzed amidation. ResearchGate. [Link]

  • Vinod, H., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Analytical Biochemistry. [Link]

  • Quanta BioDesign. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • d'Alvise, B. B., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Xiao, S., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]

  • ResearchGate. RP HPLC methods for PEGylated proteins downstream. [Link]

  • Akçay, A. G. (2021-11-03). Response to "Best purification method of a PEGylated peptide?". ResearchGate. [Link]

  • Google Patents.
  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • G-Biosciences. (2017-09-26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Google Patents.
  • AxisPharm. Hydroxy-PEG8-acid sodium salt | CAS:2468714-92-1. [Link]

Sources

Application

Using Hydroxy-PEG8-acid sodium salt in antibody-drug conjugates (ADCs)

Introduction: The Solubility-Stability Paradox in ADCs The efficacy of Antibody-Drug Conjugates (ADCs) relies on the precise delivery of cytotoxic payloads to target cells.[][2] However, the most potent payloads (e.g., P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility-Stability Paradox in ADCs

The efficacy of Antibody-Drug Conjugates (ADCs) relies on the precise delivery of cytotoxic payloads to target cells.[][2] However, the most potent payloads (e.g., PBD dimers, Maytansinoids, Auristatins) are often highly hydrophobic. Conjugating these molecules directly to an antibody can lead to protein aggregation, rapid hepatic clearance, and immunogenicity.

Hydroxy-PEG8-acid sodium salt (HO-PEG8-CH₂CH₂COO⁻ Na⁺) has emerged as a critical "solubility engineer" in ADC linker design.[3] Unlike short linkers (PEG2-4) which may offer insufficient shielding, or long polymers (PEG24+) which introduce steric hindrance and heterogeneity, the PEG8 unit occupies a "Goldilocks zone." It provides a sufficient hydrodynamic radius to mask the hydrophobic payload—forming a hydration shell—while maintaining a discrete, monodisperse chemical structure that simplifies regulatory characterization.

This guide details the chemical handling, activation, and conjugation protocols for incorporating Hydroxy-PEG8-acid sodium salt into ADC constructs.

Chemical Profile & Handling

PropertySpecificationApplication Relevance
Formula C₁₉H₃₇NaO₁₁Heterobifunctional linker (Hydroxyl / Carboxyl)
MW ~464.5 DaDiscrete MW (Monodisperse) ensures consistent DAR analysis.[3]
Form Sodium SaltCritical: The salt form prevents self-polymerization (esterification between OH and COOH) during storage.[3][4]
Solubility Water, DMSO, DMFHigh water solubility facilitates "green" conjugation conditions.[3]
Stability HygroscopicStore at -20°C under inert gas (Ar/N₂).[3]

Expert Insight: Do not attempt to convert the sodium salt to the free acid form for long-term storage. The free acid is prone to spontaneous lactonization or inter-molecular esterification. Convert to the reactive form (e.g., NHS ester) immediately prior to use.

Mechanism of Action: The PEG8 Shield

The following diagram illustrates how the PEG8 spacer modifies the biophysical properties of the ADC, preventing aggregation induced by hydrophobic payloads.

PEG8_Shielding mAb Monoclonal Antibody (Hydrophilic Surface) Linker Hydroxy-PEG8 (Hydration Shell) mAb->Linker Lysine/Cys Conjugation Payload Hydrophobic Payload (e.g., MMAE/PBD) Linker->Payload Covalent Attachment Agg Aggregation Risk (Hydrophobic Patching) Linker->Agg Blocks Payload->Agg Without PEG8 Water H₂O Molecules Water->Linker Hydrogen Bonding

Figure 1: The PEG8 spacer recruits water molecules, masking the hydrophobic payload and preventing antibody aggregation.

Protocol A: Activation of Hydroxy-PEG8-Acid (NHS Ester Formation)

The carboxylate group must be activated to an N-hydroxysuccinimide (NHS) ester to react with amine residues (Lysines) on the antibody.[5]

Prerequisites:

  • Reagents: Hydroxy-PEG8-acid sodium salt, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[3]

  • Solvent: Anhydrous DMF or DMSO (Dryness is critical to prevent NHS hydrolysis).

Step-by-Step Procedure:

  • Solubilization: Dissolve 100 mg of Hydroxy-PEG8-acid sodium salt in 1.0 mL of anhydrous DMF.

    • Note: If the salt dissolves slowly, mild sonication (30 sec) is acceptable.

  • Activation Mix: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution.

    • Stoichiometry: 1.0 (PEG) : 1.5 (EDC) : 1.5 (NHS).

  • Reaction: Incubate at Room Temperature (RT) for 2–4 hours under continuous stirring.

    • Checkpoint: Monitor reaction progress via TLC or HPLC. The shift from acid to NHS-ester is distinct.

  • Purification (Optional but Recommended): For high-purity applications, precipitate the NHS-PEG8-OH intermediate using cold diethyl ether to remove urea byproducts. However, for "one-pot" synthesis where the payload is added next, purification may be skipped if the byproduct is inert to the next step.

Protocol B: Linker-Payload Synthesis (The "Payload-First" Strategy)[1]

In most advanced ADC designs, the PEG linker is attached to the payload before conjugation to the antibody. This ensures a defined Drug-to-Antibody Ratio (DAR).[3]

Scenario: Attaching a payload (containing a primary amine) to the activated PEG8 linker.[5]

  • Coupling: Dissolve the amine-containing payload (e.g., Val-Cit-PAB-MMAE derivative) in DMF.

  • Conjugation: Add the NHS-PEG8-OH (prepared in Protocol A) dropwise to the payload solution.

    • Ratio: Use 1.2 equivalents of NHS-PEG8-OH to 1.0 equivalent of Payload to ensure complete consumption of the expensive payload.[3]

  • Base: Add 2.0 equivalents of DIPEA (Diisopropylethylamine) to scavenge protons.

  • Functionalization of the Hydroxyl (The "Handle"):

    • Once the Acid end is connected to the payload, the Hydroxyl (-OH) end is now the terminal group.

    • Conversion: To attach this complex to the antibody (if the antibody requires a specific chemistry), the -OH is typically converted to a Maleimide (for Cys conjugation) or a Squarate or Azide .

    • Common Route: React the -OH with N,N'-Disuccinimidyl carbonate (DSC) to create a reactive NHS-carbonate, ready for Lysine conjugation on the mAb.

Protocol C: Antibody Conjugation (Lysine-Directed)

This protocol assumes you have a Reactive PEG8-Payload complex (e.g., NHS-PEG8-Payload).[3]

Materials:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4).

  • Reactive PEG8-Payload (in DMSO).[3]

  • Purification Columns (Sephadex G-25 or equivalent).[3]

Workflow:

  • Buffer Exchange: Ensure the mAb is in a non-amine buffer (PBS or HEPES, pH 7.5–8.0). Avoid Tris or Glycine.

    • Concentration: Adjust mAb to 5–10 mg/mL.

  • Solvent Check: Determine the maximum DMSO tolerance of your mAb (typically <10-15% v/v).

  • Conjugation:

    • Add the Reactive PEG8-Payload (dissolved in DMSO) to the mAb solution.

    • Molar Ratio: Start with a 5-10x molar excess of Payload over Antibody to achieve a target DAR of ~4.

    • Mixing: Add DMSO solution slowly while vortexing gently to prevent local precipitation.

  • Incubation: Incubate at RT for 60 minutes or 4°C overnight.

  • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[5] Incubate for 15 mins.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against formulation buffer (e.g., Histidine/Trehalose pH 6.0).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation during Conjugation Payload is too hydrophobic; DMSO % too low.Increase DMSO to 10-15% (if tolerated).[3] Ensure PEG8 is correctly attached to payload before mAb contact.
Low DAR (< 2) Hydrolysis of NHS ester; pH too low.[3]Use fresh anhydrous DMSO.[3] Ensure reaction pH is 7.5–8.0.
High Aggregates (SEC) Over-conjugation (DAR > 6).Reduce molar excess of linker-payload. Lower reaction temperature to 4°C.

Validation Workflow Diagram:

ADC_QC_Workflow cluster_QC Quality Control Metrics Start Crude ADC Mixture Purification Purification (SEC / TFF) Start->Purification HIC HIC-HPLC (Determine DAR) Purification->HIC SEC SEC-HPLC (Measure Aggregates) Purification->SEC MS Mass Spectrometry (Confirm MW) Purification->MS

Figure 2: Post-conjugation QC workflow to ensure ADC homogeneity.

References

  • AxisPharm. (n.d.). Hydroxy-PEG-acid sodium salt Application Data. Retrieved October 26, 2025, from [Link]

Sources

Method

Advanced Bioconjugation Strategies: Hydroxy-PEG8-Acid Sodium Salt in Next-Gen Drug Delivery

Topic: Drug delivery applications of Hydroxy-PEG8-acid sodium salt Content Type: Application Note & Protocol Guide Role: Senior Application Scientist Executive Summary In the landscape of modern drug delivery, solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drug delivery applications of Hydroxy-PEG8-acid sodium salt Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

In the landscape of modern drug delivery, solubility and linker stability are often the bottlenecks between a promising hit and a viable lead.[1] Hydroxy-PEG8-acid sodium salt represents a "Goldilocks" solution in bioconjugation: it offers a precise 8-unit ethylene glycol spacer (~35-40 Å extended length) that provides sufficient hydrophilicity to mask hydrophobic payloads without introducing the steric bulk or immunogenicity associated with high-molecular-weight polymers.

This guide details the strategic application of this heterobifunctional linker in PROTAC® development and Antibody-Drug Conjugates (ADCs) . Unlike generic reagents, the sodium salt form of this molecule is critical for bench stability, preventing the spontaneous self-polymerization (polyesterification) that plagues the free acid form.

Part 1: Technical Profile & Strategic Utility

Compound Identity:

  • Chemical Name: Hydroxy-PEG8-propionic acid, sodium salt

  • Formula:

    
    
    
  • Molecular Weight: ~464.5 Da[][3][4][5]

  • Key Feature: Heterobifunctional (Terminal Hydroxyl + Carboxylic Acid)

Why PEG8? The "Solubility-Steric" Balance

In drug development, linker length dictates bioactivity. A PEG4 linker is often too short to span deep binding pockets, while PEG12+ can collapse into random coils that obscure the ligand. PEG8 provides an optimal linear extension for:

  • PROTACs: Bridging E3 ligase ligands (e.g., VHL/CRBN binders) and Target Protein ligands with sufficient flexibility to permit ternary complex formation.

  • ADCs: Masking the hydrophobicity of payloads like PBD dimers or Auristatins, preventing aggregate formation during conjugation.

Table 1: Physicochemical Properties & Handling

PropertySpecificationApplication Note
Solubility Water, DMSO, DMF, MethanolHighly soluble. For lipophilic payloads, use dry DMSO/DMF.
Stability Hygroscopic solidStore at -20°C under inert gas (Ar/N2). Crucial: The sodium salt prevents intermolecular esterification.
Reactive Group A Carboxylic Acid (COOH)Targets primary amines (

) via EDC/NHS or HATU activation.
Reactive Group B Hydroxyl (-OH)Neutral "cap" or modifiable handle (convertible to Tosylate, Mesylate, or Aldehyde).
Part 2: Core Application Architectures
1. PROTAC Linker Engineering

The Hydroxy-PEG8-acid is the backbone for synthesizing "linker-ligand" intermediates. The acid terminus is typically coupled to the E3 ligase ligand (often containing a primary amine), leaving the hydroxyl group available for subsequent activation and attachment to the target protein ligand.

2. Hydrophobicity Masking in ADCs

Hydrophobic payloads (e.g., Pyrrolobenzodiazepine (PBD) dimers) often destabilize the antibody, causing precipitation. Conjugating Hydroxy-PEG8-acid to the payload before attachment to the antibody creates a "hydrophilic shield," maintaining the colloidal stability of the ADC in plasma.

Figure 1: Strategic Conjugation Pathways

G cluster_0 Dual-Functionalization Workflow Start Hydroxy-PEG8-Acid (Sodium Salt) Activation Step 1: Acid Activation (EDC/NHS or HATU) Start->Activation COOH Target AmideBond Stable Amide Conjugate (HO-PEG8-Payload) Activation->AmideBond + Amine AminePayload Amine-Payload (Drug/Protein) OH_Activation Step 2: Hydroxyl Activation (Tosylation/Mesylation) AmideBond->OH_Activation OH Target FinalPROTAC Final PROTAC (Ligand-PEG8-Ligand) OH_Activation->FinalPROTAC + Nucleophile Nucleophile Nucleophilic Attack (Target Ligand)

Caption: Workflow demonstrating the sequential modification of the Carboxylic Acid and Hydroxyl termini to construct bifunctional drugs like PROTACs.

Part 3: Validated Experimental Protocols
Protocol A: Carboxylic Acid Activation & Amine Coupling

This protocol describes the conjugation of Hydroxy-PEG8-acid to a primary amine-containing molecule (e.g., a drug or protein lysine).

Reagents Required:

  • Hydroxy-PEG8-acid sodium salt[][3][4][5][6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve Hydroxy-PEG8-acid sodium salt in anhydrous DMF to a concentration of 100 mM.

    • Note: If the sodium salt does not dissolve instantly, sonicate for 30 seconds. The salt form is more polar than the free acid.

  • Activation (The Active Ester):

    • To the PEG solution, add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

    • Incubate at room temperature (RT) for 30-60 minutes with gentle shaking.

    • Checkpoint: This generates the NHS-ester in situ. For sensitive payloads, you can isolate this intermediate, but one-pot synthesis is standard for small molecules.

  • Conjugation:

    • Dissolve the amine-containing target (Drug/Ligand) in DMF/DMSO.[7]

    • Add 2-3 equivalents of DIPEA to ensure the amine is deprotonated (neutral state is required for nucleophilic attack).

    • Add the activated PEG-NHS ester solution dropwise to the amine solution.

    • Ratio: Use a 1.2:1 molar ratio of PEG:Amine to ensure complete consumption of the valuable payload.

  • Incubation & Quenching:

    • React for 2–12 hours at RT. Monitor via LC-MS (Look for mass shift: +446 Da).

    • Quench unreacted NHS esters by adding hydroxylamine or Tris buffer (if water-tolerant).

  • Purification:

    • Small Molecules: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

    • Biologics: Size Exclusion Chromatography (SEC) or Dialysis.

Protocol B: Hydroxyl Group Functionalization (Tosylation)

Required when the Hydroxyl group must be converted into a leaving group for further reaction.

  • Setup: Dissolve the Amide-Conjugate (from Protocol A) in dry Dichloromethane (DCM).

  • Reaction: Add p-Toluenesulfonyl chloride (TsCl) (1.5 eq) and Pyridine (2 eq).

  • Conditions: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Wash with 1M HCl (to remove pyridine), dry over MgSO4, and concentrate.

  • Result: The terminal -OH is now -OTs, ready for nucleophilic substitution by a second ligand (e.g., a phenol or amine on the second PROTAC ligand).

Part 4: Quality Control & Troubleshooting

The Scientist's Notebook: Common Pitfalls

IssueProbable CauseCorrective Action
Low Conjugation Yield Amine protonationEnsure pH is 8.0-9.0 (aqueous) or excess DIPEA is used (organic). The amine must be uncharged.
Polymerization Free acid instabilityAlways purchase/store the Sodium Salt form.[][3] If converting to free acid, use immediately.
Hygroscopicity Moisture contaminationPEG8 is extremely hygroscopic. Weigh quickly or in a glovebox. Water hydrolyzes the NHS ester.
NMR Confusion PEG signal overlapThe PEG backbone (

) appears as a massive singlet/multiplet at ~3.6 ppm. Use the terminal

triplet (~2.4 ppm) for integration.
Part 5: References
  • BroadPharm. Hydroxy-PEG8-acid sodium salt Product Specifications and Properties. BroadPharm Catalog.[3] Link

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design. Application Note. Link

  • MedChemExpress. PROTAC Linker Design and Hydroxy-PEG8 Applications. Technical Guide. Link

  • AxisPharm. Amide Coupling Protocols for PEG Acids. Protocol Series. Link

  • Royal Society of Chemistry. The Use of Uniform PEG Compounds in the Design of ADCs. In: Antibody-Drug Conjugates, Chapter 9. Link

Sources

Application

Use of Hydroxy-PEG8-acid sodium salt in hydrogel formation

Application Note: High-Precision Hydrogel Functionalization using Hydroxy-PEG8-Acid Sodium Salt Introduction: The Power of Discrete Pegylation In the development of advanced hydrogels for drug delivery and tissue enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Hydrogel Functionalization using Hydroxy-PEG8-Acid Sodium Salt

Introduction: The Power of Discrete Pegylation

In the development of advanced hydrogels for drug delivery and tissue engineering, the structural precision of the crosslinking network is paramount. Hydroxy-PEG8-acid sodium salt represents a class of discrete (monodisperse) polyethylene glycol (PEG) linkers. Unlike traditional polydisperse PEGs (e.g., PEG-2000, PEG-5000) which exist as a Gaussian distribution of chain lengths, Hydroxy-PEG8-acid has an exact molecular weight and a precise chain length (~30 Å).

This precision allows researchers to use it as a "molecular ruler," setting exact distances between bioactive ligands and the hydrogel backbone. This guide details the use of Hydroxy-PEG8-acid sodium salt not as a bulk polymer, but as a critical heterobifunctional tether used to modify hydrogel mechanics, hydrophilicity, and bioactivity.

Key Molecular Features:

  • Carboxylate (Sodium Salt): The reactive handle for conjugation to primary amines (via EDC/NHS chemistry). The sodium salt form prevents spontaneous lactonization or esterification during storage.

  • Hydroxy Group (-OH): A versatile handle that can remain inert (to increase hydrophilicity) or be functionalized (e.g., to acrylate, tosylate, or azide) for secondary reactions.

  • PEG8 Spacer: The "Goldilocks" length—long enough to overcome steric hindrance for tethered ligands, but short enough to prevent chain entanglement.

Mechanism of Action: Heterobifunctional Coupling

The utility of Hydroxy-PEG8-acid relies on orthogonal chemistry. The primary workflow involves activating the carboxylate group to graft the PEG chain onto an amine-rich hydrogel backbone (like Gelatin, Collagen, or Chitosan).

Chemical Strategy:

  • Protonation: The salt form (-COO⁻ Na⁺) is converted to the free acid (-COOH) in situ within acidic buffers.

  • Activation: Carbodiimide chemistry (EDC) creates an unstable O-acylisourea intermediate.[1]

  • Stabilization: NHS (N-hydroxysuccinimide) converts this into a semi-stable NHS-ester.

  • Conjugation: The NHS-ester reacts with primary amines (-NH₂) on the target hydrogel, forming a stable amide bond.

Visualizing the Reaction Pathway:

ReactionPathway PEG_Salt Hydroxy-PEG8-COO⁻ Na⁺ (Stable Storage Form) Activation Activation Phase (pH 4.7 - 6.0) PEG_Salt->Activation Dissolve in MES Intermediate NHS-Ester Intermediate (Semi-Stable) Activation->Intermediate + EDC / NHS Coupling Coupling Phase (pH 7.2 - 7.5) Intermediate->Coupling + Amine-Hydrogel (Gelatin/Chitosan) Final Hydrogel-Amide-PEG8-OH (Functionalized Scaffold) Coupling->Final Amide Bond Formation

Figure 1: Step-by-step chemical activation and conjugation workflow for Hydroxy-PEG8-acid sodium salt.

Protocol: Grafting Hydroxy-PEG8-Acid to Gelatin Hydrogels

This protocol describes the modification of Gelatin (Type A or B) to increase its water retention and reduce immunogenicity (pegylation) while leaving a hydroxyl handle for future surface modification.

Materials Required
ReagentSpecificationRole
Hydroxy-PEG8-acid Na salt >95% PurityFunctional Linker
Gelatin (Type A) 300 BloomHydrogel Backbone
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxyl Activator
NHS N-HydroxysuccinimideStabilizer
MES Buffer 0.1 M, pH 5.0Activation Buffer
PBS Buffer 1X, pH 7.4Coupling Buffer
Dialysis Tubing 3.5 kDa MWCOPurification
Experimental Procedure

Step 1: Preparation of Gelatin Solution

  • Dissolve Gelatin at 5% (w/v) in PBS (pH 7.4) at 50°C. Stir until fully dissolved.

  • Critical: Allow the solution to cool to 37°C (just above the sol-gel transition temperature) before adding reagents to prevent thermal degradation of the EDC.

Step 2: Activation of Hydroxy-PEG8-Acid (The "Pre-Activation" Method) Note: We activate the PEG separately to prevent EDC from crosslinking the Gelatin to itself.

  • Dissolve Hydroxy-PEG8-acid sodium salt in MES Buffer (pH 5.0) to a concentration of 10 mg/mL.

  • Add EDC (10-fold molar excess relative to PEG-COOH) and NHS (12-fold molar excess).

  • Incubate for 15 minutes at room temperature.

    • Why? pH 5.0 is optimal for carboxyl activation but poor for amine coupling. This step ensures high efficiency of NHS-ester formation.

Step 3: Conjugation

  • Rapidly add the activated PEG solution to the Gelatin solution .

  • Adjust pH to 7.4 immediately using small aliquots of 1M NaOH or concentrated PBS.

    • Mechanism:[1][2][3][4] The reaction with amines (Lysine residues on Gelatin) requires the amine to be deprotonated (neutral), which happens efficiently at pH > 7.2.

  • Stir gently at 37°C for 4 hours .

Step 4: Purification and Gelation

  • Transfer the reaction mixture to dialysis tubing (3.5 kDa MWCO).

  • Dialyze against distilled water for 48 hours at 37°C (change water 4 times) to remove unreacted EDC, NHS, and PEG.

  • Lyophilize (freeze-dry) the product to obtain PEGylated Gelatin .

  • Reconstitute in PBS to form hydrogels or mix with microbial transglutaminase (mTG) for enzymatic crosslinking.

Advanced Application: Creating "Stealth" Bioactive Tethers

A common failure in hydrogel drug delivery is the steric entrapment of small bioactive peptides (like RGD for cell adhesion). If the peptide is directly bound to the polymer backbone, cells cannot access it.

The Solution: Use Hydroxy-PEG8-Acid as a spacer.

Workflow:

  • Conjugate: React Hydroxy-PEG8-Acid with the N-terminus of the peptide (Solid Phase Peptide Synthesis is recommended here).

    • Result: HO-PEG8-CO-NH-Peptide

  • Functionalize: Convert the terminal -OH to an Acrylate group using Acryloyl Chloride.

    • Result: Acrylate-PEG8-CO-NH-Peptide

  • Copolymerize: Add this monomer (at 1-5 mM) into a standard PEG-Diacrylate (PEGDA) hydrogel precursor solution.

  • Photopolymerize: Upon UV exposure, the acrylate incorporates into the gel network, dangling the peptide 30 Å away from the backbone, making it fully accessible to cell receptors.

Visualizing the Spacer Effect:

SpacerEffect cluster_0 Without Spacer (Steric Hindrance) cluster_1 With Hydroxy-PEG8 Spacer Direct Hydrogel Backbone -- Peptide Cell1 Cell Receptor (Cannot Reach) Tethered Hydrogel Backbone -- [PEG8 Spacer] -- Peptide Cell2 Cell Receptor (Binding Active) Tethered->Cell2 Accessible Interaction

Figure 2: Comparison of direct peptide attachment vs. PEG8-mediated tethering. The discrete PEG8 spacer ensures ligand bioavailability.

Quality Control & Troubleshooting

To ensure the protocol worked, you must validate the degree of substitution.

AssayPurposeExpected Outcome
TNBS Assay Quantify free aminesA decrease in free amines in the PEGylated Gelatin compared to native Gelatin confirms conjugation.
FTIR Spectroscopy Surface chemistryAppearance of ether peaks (C-O-C) around 1100 cm⁻¹ indicates PEG presence.
Swelling Ratio Hydrogel mechanicsPEGylated hydrogels generally show higher swelling ratios due to the hydrophilicity of the PEG8 chains.

Troubleshooting Table:

  • Issue: Gelation does not occur after modification.

    • Cause: Too many Lysine groups were modified, preventing subsequent crosslinking (if using amine-reactive crosslinkers like Glutaraldehyde).

    • Fix: Reduce the molar ratio of PEG-to-Gelatin during the conjugation step.

  • Issue: Precipitation during activation.

    • Cause: The "Salt" form of the PEG might be insoluble if the pH drops too low too fast in high concentrations.

    • Fix: Dissolve PEG in water first, then add concentrated MES buffer.

References

  • Zhu, J. (2010). Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering.[3][5] Biomaterials, 31(17), 4639-4656. Available at: [Link]

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS Chemistry mechanisms).

  • Barthel, M., et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality.[6] Polymers, 4(4).[3][5][7][8] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Hydroxy-PEG8-acid sodium salt conjugation

Welcome to the Advanced Applications Support Center. Ticket ID: PEG-CNJ-008 Subject: Troubleshooting Low Yield in Amide Bond Formation Assigned Specialist: Senior Application Scientist, Bioconjugation Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Ticket ID: PEG-CNJ-008 Subject: Troubleshooting Low Yield in Amide Bond Formation Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

You are experiencing low conjugation yields with Hydroxy-PEG8-acid sodium salt . This specific reagent (HO-PEG8-COONa) presents unique challenges compared to standard free-acid PEGs. The sodium salt form is highly soluble but inherently basic, which often silently sabotages the pH-sensitive activation step of EDC/NHS chemistry.

This guide moves beyond generic protocols to address the specific physicochemical properties of the sodium salt form that lead to experimental failure.

Phase 1: The "Silent Killer" – Pre-Reaction pH & Solubility

The Issue: The most common cause of failure with HO-PEG8-COONa is pH drift . Standard protocols assume you are adding a carboxylic acid (pH < 7). You are adding a sodium salt (carboxylate), which acts as a weak base.

The Mechanism of Failure:

  • Protocol says: "Dissolve PEG in MES Buffer (pH 5.5)."

  • Reality: You add the sodium salt. The weak base neutralizes the MES buffer.

  • Result: The pH shifts to 6.5–7.0.

  • Consequence: EDC activation efficiency drops significantly because EDC requires an acidic environment (pH 4.5–6.0) to form the O-acylisourea intermediate efficiently.[1] At pH > 6.5, the intermediate hydrolyzes faster than it forms.

Corrective Protocol:

  • Buffer Capacity: Increase MES concentration to 100 mM (standard is often 50 mM) to buffer the salt addition.

  • Verification: You must check the pH of the PEG solution after dissolving the sodium salt but before adding EDC. If it is > 6.0, adjust with dilute HCl.

Phase 2: Reaction Workflow & Optimization

To maximize yield, we recommend a Two-Step Protocol . One-step mixtures (adding EDC, NHS, PEG, and Protein simultaneously) often result in protein polymerization or low yield due to competing hydrolysis.

Visualizing the Pathway

The following diagram illustrates the critical activation and conjugation steps, highlighting where the pH switch must occur.

G Start Hydroxy-PEG8-COONa (Sodium Salt) Step1 Step 1: Activation (pH 5.0 - 6.0) + EDC / s-NHS Start->Step1 Dissolve in MES Buffer Intermediate Semi-Stable NHS-Ester Step1->Intermediate Forms Active Ester Hydrolysis Hydrolysis (Dead End) Step1->Hydrolysis pH > 6.5 (Salt Effect) Step2 Step 2: Conjugation (pH 7.2 - 7.5) + Target Amine Intermediate->Step2 Buffer Exchange or pH Adjustment Intermediate->Hydrolysis Prolonged Storage Final Stable Amide Conjugate Step2->Final Amide Bond Formation

Figure 1: The Two-Step EDC/NHS conjugation pathway. Note the critical pH transition required between activation and conjugation.

Optimized Protocol (Two-Step)
  • Activation (The Acidic Phase):

    • Dissolve Hydroxy-PEG8-acid sodium salt in 100 mM MES, pH 5.5 .

    • Check pH. Adjust if necessary.

    • Add EDC (10-fold molar excess over PEG) and Sulfo-NHS (25-fold molar excess).

    • Incubate: 15 minutes at Room Temperature (RT). Do not exceed 20 mins; the ester is unstable.

  • Quenching (Optional but Recommended):

    • If your target amine is sensitive to EDC (e.g., it has carboxyls that might crosslink), add 2-Mercaptoethanol (20 mM final) to quench unreacted EDC.

  • Conjugation (The Basic Phase):

    • Mix the activated PEG solution with your target molecule (Protein/Peptide) dissolved in PBS, pH 7.4 .

    • Crucial: The final pH of the mixture must be between 7.0 and 7.5. If the acidic MES volume is high, it will drag the pH down. Adjust with 1M NaOH or use a high-molarity phosphate buffer (e.g., 100 mM) for the target to neutralize the MES.

    • Incubate: 2 hours at RT or Overnight at 4°C.

Phase 3: Troubleshooting Guide (FAQ)

Use this decision matrix to identify the specific cause of your low yield.

SymptomProbable CauseTechnical Solution
0% Yield (No Conjugation) pH Mismatch during Activation The sodium salt neutralized your MES buffer. The activation pH was likely > 6.5, causing rapid hydrolysis of the O-acylisourea intermediate before NHS ester could form. Fix: Check pH after dissolving PEG salt.
Low Yield (<10%) Hydrolysis of NHS-Ester Time gap between activation and conjugation was too long, or buffers were not degassed (oxygen doesn't hurt, but moisture does). Fix: Proceed immediately to Step 2.
Precipitation Isoelectric Point (pI) Clash If conjugating to a protein, the reaction pH might be at the protein's pI.[2] Fix: Ensure reaction pH is at least 1 unit away from the protein's pI.
Target Crosslinking Excess EDC Carryover If you didn't quench EDC or perform a desalting step (e.g., Zeba spin column) before adding the protein, residual EDC is crosslinking the protein's own carboxyls to its amines. Fix: Use a desalting column between Step 1 and Step 2.
"Invisible" Product Detection Failure Hydroxy-PEG8 has no UV chromophore. You cannot see it at 280nm. Fix: Use MALDI-TOF MS or stain SDS-PAGE with barium iodide (specifically stains PEG) or Coomassie (if protein mass shift is visible).
Diagnostic Flowchart

Troubleshooting Start Low Conjugation Yield CheckPH Did you check pH after adding PEG Salt? Start->CheckPH YesPH Yes, it was 5.5 CheckPH->YesPH NoPH No CheckPH->NoPH CheckStep Did you use One-Step or Two-Step? YesPH->CheckStep ActionPH CRITICAL ERROR: Salt raised pH. Repeat with pH check. NoPH->ActionPH OneStep One-Step CheckStep->OneStep TwoStep Two-Step CheckStep->TwoStep ActionOne Switch to Two-Step. Prevents protein polymerization. OneStep->ActionOne CheckRatio Molar Ratio PEG:Target? TwoStep->CheckRatio LowRatio < 10:1 CheckRatio->LowRatio HighRatio > 20:1 CheckRatio->HighRatio ActionRatio Increase PEG Excess. Hydrolysis competes with amine. LowRatio->ActionRatio CheckDetect How are you detecting PEG? HighRatio->CheckDetect UV280 UV 280nm CheckDetect->UV280 ActionUV PEG is invisible at 280nm. Use Iodine Stain or MS. UV280->ActionUV MassSpec Mass Spec / Gel Shift

Figure 2: Troubleshooting decision tree for diagnosing yield failures.

Phase 4: Analytical Verification

How do you prove the reaction worked?

  • Mass Spectrometry (Gold Standard):

    • Method: MALDI-TOF or LC-MS/MS.

    • Expectation: Look for a mass shift of +390 to +410 Da per PEGylation event (PEG8 mass + linker).

    • Note: The sodium salt counter-ion (Na+) is washed away; do not calculate it into the final conjugate mass.

  • SDS-PAGE (Gel Shift):

    • Because PEG binds water heavily, it exerts a larger hydrodynamic radius than its weight suggests.

    • Expectation: A 400 Da PEG might cause a "smear" or shift appearing like 1-2 kDa on a gel.

  • Barium Iodide Staining:

    • Standard Coomassie stains the protein. To visualize the PEG specifically, use a Barium Iodide stain which complexes with the ether oxygens in the PEG chain.

References
  • Thermo Fisher Scientific. EDC and Sulfo-NHS Instructions: Two-step Coupling of Proteins.Link

  • Hermanson, G. T. (2013).[3][4] Bioconjugate Techniques (3rd Edition).[3][4] Academic Press. Chapter 3: Zero-Length Crosslinkers. Link

  • National Institutes of Health (NIH). Optimizing pH for EDC/NHS Reactions in Microfluidic Channels.Link

  • AxisPharm. Hydroxy-PEG-acid sodium salt Properties and Applications.Link

Sources

Optimization

Preventing aggregation during PEGylation with Hydroxy-PEG8-acid sodium salt

Technical Support Center: Preventing Aggregation During PEGylation Reagent Focus: Hydroxy-PEG8-acid sodium salt (HO-PEG8-COOH)[1][2][3] Technical Abstract & Reagent Profile Reagent: Hydroxy-PEG8-acid sodium salt Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Aggregation During PEGylation Reagent Focus: Hydroxy-PEG8-acid sodium salt (HO-PEG8-COOH)[1][2][3]

Technical Abstract & Reagent Profile

Reagent: Hydroxy-PEG8-acid sodium salt Chemical Nature: Heterobifunctional PEG derivative (Hydroxyl and Carboxyl termini).[1][2][4] Application: Bioconjugation to primary amines (Lysine residues, N-terminus) on proteins.[1] Critical Challenge: Aggregation during the activation and coupling phases.

The Core Problem: Unlike pre-activated NHS esters, Hydroxy-PEG8-acid requires in-situ activation (typically via EDC/NHS chemistry).[1] The primary cause of aggregation with this specific reagent is not the PEG chain itself (which is hydrophilic and stabilizing), but the activation protocol .

If you perform a "one-pot" reaction (mixing Protein + PEG-Acid + EDC), the EDC will activate carboxyl groups on your protein as well as the PEG.[1] This causes the protein molecules to cross-link with each other (Protein-Protein conjugation) rather than with the PEG, leading to immediate, irreversible precipitation.

The "Anti-Aggregation" Workflow (Two-Step Protocol)

To prevent aggregation, you must isolate the activation step from the protein. This protocol ensures that only the PEG is activated before it touches the protein.

Step 1: Activation of Hydroxy-PEG8-acid (The "Pre-Activation" Phase)[1]
  • Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Do not use PBS here; phosphate competes with EDC).

  • Reagent Prep: Dissolve Hydroxy-PEG8-acid sodium salt in the MES buffer.

    • Tech Note: Although the sodium salt is water-soluble, dissolving it in a small volume of dry DMSO first (10-20% of final volume) can facilitate handling and prevent hydrolysis if you are working with stock solutions.[1]

  • Activation: Add EDC (10-fold molar excess over PEG) and NHS (or Sulfo-NHS) (10-fold molar excess).[1]

  • Incubation: 15 minutes at Room Temperature.

  • Critical Action: If possible, remove excess EDC using a desalting column (e.g., Zeba Spin) equilibrated with MES.[1] If you cannot remove excess EDC, you must strictly control the stoichiometry in Step 2 to minimize protein activation.

Step 2: Conjugation to Protein
  • Protein Buffer: PBS (pH 7.2 - 7.5) or HEPES. Ensure protein is free of amine-containing buffers (Tris, Glycine).[1][5][6]

  • Mixing: Add the Activated PEG solution to the Protein solution.

  • Incubation: 1-2 hours at Room Temperature or Overnight at 4°C.

  • Quenching: Add Hydroxylamine or Tris (pH 8.0) to stop the reaction.

Visual Workflow: Preventing Cross-Linking Aggregation

The following diagram illustrates the critical decision path to avoid aggregation.

PEGylation_Workflow Start Start: Hydroxy-PEG8-acid (Sodium Salt) Activation Step 1: Activation (EDC + NHS in MES Buffer pH 6.0) Start->Activation Decision Method Choice Activation->Decision OnePot One-Pot Mix (Protein + PEG + EDC) Decision->OnePot Incorrect TwoStep Two-Step Mix (Purify/Quench EDC -> Add Protein) Decision->TwoStep Correct Result_Agg FAILURE: Aggregation (Protein-Protein Crosslinking) OnePot->Result_Agg Carboxyls on Protein Activate Result_Success SUCCESS: PEGylated Protein (Discrete PEG8 Labeling) TwoStep->Result_Success Only PEG Active

Figure 1: Decision tree highlighting the critical divergence between the failure mode (One-Pot) and the success mode (Two-Step) for PEG-Acid conjugation.

Troubleshooting & FAQs

Category: Solubility & Precipitation

Q: My protein precipitated immediately upon adding the activated PEG mixture. Why? A: This is likely due to isoelectric point (pI) shifting or excess EDC .

  • pI Shift: PEGylation of lysine residues neutralizes positive charges. If your protein's pI is near neutral (pH 7.0), modifying lysines can shift the net charge to zero at the reaction pH, causing "isoelectric precipitation."

    • Fix: Adjust the reaction pH to be at least 1.0 unit away from the protein's pI.[7] If pI is 7.0, try reacting at pH 8.0 or pH 6.0 (if the protein tolerates it).

  • Excess EDC (The "One-Pot" Error): As detailed above, if unreacted EDC is transferred to the protein solution, it cross-links the proteins.

    • Fix: Use a desalting spin column (e.g., PD-10 or Zeba) to remove excess EDC from the PEG solution before adding it to the protein.

Q: The Hydroxy-PEG8-acid sodium salt won't dissolve completely in my buffer. A: While the sodium salt is water-soluble, high concentrations or cold buffers can slow dissolution.[1]

  • Fix: Dissolve the reagent in dry DMSO or DMF first to make a 10-50 mg/mL stock. Then, dilute this into your aqueous reaction buffer. Keep the final organic solvent concentration below 10% (v/v) to avoid denaturing your protein.

Category: Characterization & Yield

Q: I see a "smear" on my SDS-PAGE or SEC (Size Exclusion Chromatography) instead of a distinct band. A: This indicates polydispersity or over-labeling .[1]

  • Analysis: Hydroxy-PEG8 is a discrete PEG (dPEG) with a precise molecular weight.[1] You should see distinct "laddering" (Protein + 1 PEG, Protein + 2 PEGs).

  • Fix: If you see a smear, you have likely over-labeled the protein, creating a heterogeneous mixture. Reduce the molar excess of PEG during the reaction (e.g., drop from 20x to 5x or 10x).

Q: Why use the "Sodium Salt" form of Hydroxy-PEG8-acid? A: The sodium salt form is the ionized carboxylate (–COO⁻ Na⁺). It offers superior solubility in aqueous buffers compared to the free acid form. However, it contributes to the ionic strength. If your protein is sensitive to salt, ensure your buffer accounts for the additional sodium ions, though at typical labeling concentrations (mM range), this effect is negligible.[1]

Category: Chemical Stability[1]

Q: Can I store the activated PEG-NHS ester if I make too much? A: No. The NHS-ester intermediate formed from Hydroxy-PEG8-acid is hydrolytically unstable.[1]

  • Data: At pH 7.0, the half-life of an NHS ester is roughly 4-5 hours.[1] At pH 8.0, it drops to ~1 hour.[1]

  • Protocol: Prepare the activated PEG immediately before use. Do not store it.

Data Summary: Optimization Parameters

ParameterRecommended RangeEffect on Aggregation
PEG:Protein Ratio 5:1 to 20:1 (Molar)High (>50:1) increases risk of hydrophobic shielding or precipitation.[1][2][3]
Activation pH 5.0 - 6.0 (MES)> 7.0 causes rapid hydrolysis of the active ester before it reaches the protein.[2][3]
Conjugation pH 7.2 - 7.5 (PBS)< 6.0 reduces efficiency; > 8.0 increases hydrolysis rate.[1][2][3]
Protein Conc. 1 - 5 mg/mLHigh (>10 mg/mL) promotes protein-protein aggregation.[1][2][3]
Solvent Aqueous (optional <10% DMSO)High organic % denatures protein, exposing hydrophobic cores.[2][3]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Cytiva (formerly GE Healthcare). Strategies for Protein Purification and Conjugation: Securing Stability. Available at: [Link]

Sources

Troubleshooting

The Hygroscopicity Management Center for PEG Linkers

Status: Operational Lead Scientist: Senior Application Specialist Topic: Handling the Hygroscopic Nature of PEG Linkers Introduction: The Invisible Enemy Welcome to the technical support center. If you are working with P...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Handling the Hygroscopic Nature of PEG Linkers

Introduction: The Invisible Enemy

Welcome to the technical support center. If you are working with Polyethylene Glycol (PEG) linkers, you are fighting a constant battle against thermodynamics. The ether oxygen atoms in the PEG backbone act as hydrogen bond acceptors, making the molecule aggressively hygroscopic.

The Consequence: A "dry" PEG linker left exposed to ambient air can absorb significant water mass within minutes. This leads to:

  • Stoichiometric Errors: You think you are adding 10 mg of linker, but you are adding 8 mg of linker and 2 mg of water.

  • Hydrolysis: For NHS-esters and Maleimides, absorbed water immediately begins degrading the reactive group, plummeting conjugation yields.

  • Physical Handling Failure: Powders turn into sticky gums that are impossible to weigh accurately.

This guide provides the protocols required to neutralize this threat.

Module 1: Storage & The "Thaw Protocol"

The Golden Rule: Never open a cold PEG vial in a warm room.

When a vial stored at -20°C is exposed to room temperature air, moisture condenses on the inside walls and directly onto the reagent. This is the #1 cause of batch failure.

Protocol: The Inert Thaw Workflow

Follow this strict thermodynamic equilibration process to ensure integrity.

ThawProtocol Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Do NOT Open) Time: 30-60 mins Start->Equilibrate Desiccate Place in Desiccator (Optional but Recommended) Equilibrate->Desiccate Open Open Vial under Inert Gas (N2/Ar) Equilibrate->Open If no desiccator Desiccate->Open Use Dispense Reagent (Immediate Use) Open->Use Purge Purge Headspace with Argon Use->Purge Reseal Reseal & Parafilm Purge->Reseal

Figure 1: The Thermodynamic Equilibration Workflow. Skipping the equilibration step guarantees moisture condensation inside the vial.

Technical Insight: Argon is heavier than air and is superior to Nitrogen for purging. It forms a "blanket" over the PEG, whereas Nitrogen mixes more readily with ambient air [1].

Module 2: Precision Weighing (The "Dissolve All" Method)

The Problem: Weighing small amounts (1–5 mg) of hygroscopic PEG powder is prone to massive error. Static electricity and moisture absorption occur simultaneously.

The Solution: Do not weigh the PEG. Weigh the solvent.

Protocol: Gravimetric Stock Solution Preparation

Instead of scraping sticky PEG onto a weighing boat, dissolve the entire vial contents to create a calibrated stock solution.

StepActionScientific Rationale
1 Tare the Vial Weigh the unopened vial containing the PEG. Record Mass (

).
2 Solvent Addition Add anhydrous solvent (DMSO or DMF) directly to the vial. Do not remove the PEG.
3 Dissolution Vortex until fully dissolved.
4 Final Weighing Weigh the vial again (

).
5 Calculation Calculate solvent mass added (

). Using the solvent density (

), calculate the exact volume added.

Formula for Concentration (


): 


Note: If the label mass is not precise enough (e.g., "100 mg" vs "103 mg"), BroadPharm and Thermo Fisher recommend weighing the empty vial after use to determine the exact PEG mass retroactively [2, 7].

Module 3: Reaction Troubleshooting (The Hydrolysis Race)

For PEG-NHS esters, you are in a kinetic race between Aminolysis (conjugation) and Hydrolysis (degradation). Moisture management determines the winner.

Data: NHS Ester Half-Life vs. pH Hydrolysis rates accelerate logarithmically with pH [2, 4].

pH ConditionTemperatureApproximate Half-Life (

)
Status
pH 7.0 0°C4–5 hoursSafe Zone
pH 7.0 25°C~1 hourCaution
pH 8.0 25°C~20–30 minsCritical Window
pH 8.6 4°C10 minsDanger Zone
Visualizing the Kinetic Competition

HydrolysisRace PEG_NHS PEG-NHS Ester (Active) Hydrolysis Hydrolysis Reaction (Non-Productive) PEG_NHS->Hydrolysis  + Water Aminolysis Aminolysis Reaction (Conjugation) PEG_NHS->Aminolysis  + Amine Water H2O (Moisture) Water->Hydrolysis Amine Protein-NH2 (Target) Amine->Aminolysis Dead_PEG Carboxyl-PEG (Dead End) Hydrolysis->Dead_PEG Fast at pH > 8.0 Conjugate PEG-Protein Conjugate (Success) Aminolysis->Conjugate Desired Path

Figure 2: The Kinetic Competition.[1] High pH accelerates both pathways, but water concentration (solvent purity) drives the red path (Hydrolysis).

Module 4: FAQ & Troubleshooting

Q1: My PEG-NHS ester looks like a sticky gum instead of a powder. Is it ruined? A: Not necessarily, but it indicates moisture absorption.

  • Test: Dissolve a small amount in anhydrous DMSO. Run an NMR or HPLC check.

  • NMR Check: Look for the NHS ring protons (singlet ~2.8 ppm). If this peak is gone or diminished relative to the PEG backbone (3.6 ppm), hydrolysis has occurred.

  • Recovery: You cannot "re-dry" the NHS ester to restore activity. If hydrolyzed, it must be discarded.

Q2: Can I use molecular sieves to dry my PEG solution? A: Yes, but only for the solvent, not the PEG itself.

  • Protocol: Store your anhydrous DMSO/DMF over activated 3A or 4A molecular sieves for 24 hours before dissolving the PEG [12, 13].

  • Warning: Do not add sieves directly to a protein-PEG reaction; they may adsorb the protein or alter pH.

Q3: My conjugation yield is low (<10%), even with fresh PEG. A: Check your buffer pH and solvent water content.

  • Solvent: Ensure DMSO/DMF is "Anhydrous grade" (<50 ppm water).

  • pH: If using NHS esters, ensure your buffer is pH 7.2–8.0. Avoid Tris or Glycine buffers (they contain amines that scavenge the PEG) [2, 10].[2]

Q4: How do I store the "Stock Solution" prepared in Module 2? A: Store at -20°C under Argon.

  • Stability: In anhydrous DMSO/DMF, PEG-NHS esters are stable for 1–3 months at -20°C [7].[2]

  • Usage: When reusing, repeat the "Thaw Protocol" (Module 1) every single time.

References
  • JenKem Technology. (2022).[3][4] PEG Storage and Handling Conditions.[2][4][5][6] Retrieved from

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BroadPharm. Instructions for the use of the MeO-(PEG)n-NHS. Retrieved from

  • BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions. Retrieved from

  • Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation. Retrieved from

  • Yanfen Biotech. (2024).[7] Proper Storage and Handling Guidelines for Peptides and PEGs.[4][5] Retrieved from

  • BroadPharm. PEGylation Reagents Storage and Handling. Retrieved from

  • New Journal of Chemistry. (2025). Studies of the amidation of porphyrin-NHS esters. Retrieved from

  • Lumiprobe. What is hydrolysis rates for NHS ester functionalized dyes? Retrieved from

  • New England Biolabs (NEB). Reaction Conditions for Chemical Coupling. Retrieved from

  • PurePEG. (2025).[8] Common Pitfalls in PEG Linker Selection. Retrieved from

  • Jalon Zeolite. Essential Guide: Molecular Sieves for Water Removal. Retrieved from

  • ResearchGate. How to dry or dehydrate polyethylene Glycol (PEG) 400? Retrieved from

Sources

Optimization

Issues with non-specific binding of Hydroxy-PEG8-acid sodium salt

Troubleshooting & Optimization Guide for Bioconjugation Product Focus: Hydroxy-PEG8-acid sodium salt (HO-PEG8-CH2CH2COO⁻ Na⁺) Chemical Class: Heterobifunctional PEG Linker / Solubility Enhancer Primary Application: PROTA...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting & Optimization Guide for Bioconjugation

Product Focus: Hydroxy-PEG8-acid sodium salt (HO-PEG8-CH2CH2COO⁻ Na⁺) Chemical Class: Heterobifunctional PEG Linker / Solubility Enhancer Primary Application: PROTACs, Antibody-Drug Conjugates (ADCs), Surface Modification.

Introduction: The "Deceptive" Solubility of PEG8

You are likely using Hydroxy-PEG8-acid sodium salt to solve a hydrophobicity problem. In theory, the PEG8 chain acts as a "stealth" shield, improving water solubility and reducing aggregation of hydrophobic payloads.[1]

The Paradox: While PEGylation generally reduces non-specific binding (NSB), this specific reagent can induce it if mishandled. The culprit is often the terminal carboxylate (sodium salt) . Unlike a neutral methoxy-PEG, this molecule carries a fixed negative charge at physiological pH. If your target protein, surface, or assay matrix contains cationic patches (amines), this "solubility enhancer" becomes an electrostatic magnet, creating high background noise.

This guide addresses the three most common failure modes: Electrostatic Interference , Amphiphilic Aggregation , and Purification Retention .

Module 1: High Background in ELISA & SPR Assays

Symptom: You observe high signal in "no-antigen" control wells or persistent binding to SPR chips despite extensive washing.

Q: Why is my "inert" PEG linker binding to the blocking buffer?

A: The "Sodium Salt" designation is the key. In water, the salt dissociates immediately, leaving a negatively charged carboxylate anion (-COO⁻).

  • Mechanism: If you are using standard BSA (Bovine Serum Albumin) or Casein as a blocker, these proteins have positively charged domains (lysine/arginine residues). The anionic PEG8 linker binds electrostatically to the blocking protein.

  • The "Short-Chain" Effect: PEG8 (approx. 35 Å extended length) is too short to form a complete "mushroom" cloud that sterically repels proteins. It creates a "brush" layer where the terminal charge is still accessible.

Q: How do I distinguish between specific binding and linker-driven NSB?

A: Perform a "Free Linker Competition" test.

  • Pre-incubate your assay surface with free Hydroxy-PEG8-acid (100x molar excess relative to your conjugate) for 15 minutes.

  • Add your conjugate.

  • Result: If the signal drops significantly, the binding is driven by the linker, not your payload.

Troubleshooting Workflow: The Electrostatic Shield
  • Step 1: Increase Ionic Strength.

    • Supplement your wash/binding buffer with 300-500 mM NaCl . High salt screens the electrostatic attraction between the PEG-carboxylate and the surface.

  • Step 2: pH Modulation.

    • The pKa of the terminal carboxylic acid is ~4.5.

    • Protocol: If your protein tolerates it, lower the assay pH to 5.5. This partially protonates the carboxylate (turning -COO⁻ into -COOH), neutralizing the charge and reducing electrostatic NSB.

  • Step 3: Swap the Blocker.

    • Switch from protein blockers (BSA) to non-ionic polymer blockers (e.g., Polyvinyl alcohol (PVA) or commercial "protein-free" blockers). This removes the cationic targets for the PEG linker.

Module 2: Aggregation During Bioconjugation

Symptom: The reaction mixture turns cloudy upon adding the PEG linker, or you see multiple peaks (aggregates) in SEC-HPLC.

Q: I added the PEG to solubilize my hydrophobic drug, but it precipitated. Why?

A: You likely created an Amphiphile .

  • Mechanism: When you attach a hydrophilic PEG8 to a highly hydrophobic payload (e.g., a PROTAC warhead), the resulting molecule behaves like a surfactant (soap). It forms micelles with the hydrophobic drugs buried inside and the PEG tails facing out.

  • Consequence: These micelles appear as high-molecular-weight aggregates in SEC and can entrap reagents, leading to "super-stoichiometric" yields that are actually artifacts.

Q: How do I prevent micelle formation during conjugation?

A: The "Cosolvent Drop" Protocol. Do not add the PEG linker directly to the aqueous protein solution.

  • Dissolve the Hydroxy-PEG8-acid sodium salt in an organic solvent compatible with your reaction (DMSO or DMAc).

  • Add this solution dropwise to the stirred protein solution.

  • Maintain a final organic solvent concentration of 5-10% (v/v) . This disrupts the hydrophobic effect driving micelle formation during the critical conjugation window.

Module 3: Purification Issues (LC-MS & HPLC)

Symptom: The conjugate smears on the column, or the free linker co-elutes with the product.

Q: Why is the free linker retaining on my C18 column?

A: The "Sodium Salt" form is hydrophilic, but if you run a standard acidic gradient (0.1% TFA), you protonate the carboxylate (-COOH).

  • Mechanism: The protonated acid is significantly more hydrophobic than the salt form. It can interact with the C18 stationary phase via hydrogen bonding and hydrophobic interactions, causing tailing or co-elution with your conjugate.

Q: How do I separate free PEG8 linker from my product?

A: The "Ion-Pairing" Shift.

  • Method: Run the HPLC at a neutral pH (using Ammonium Acetate, pH 6.5-7.0) instead of acidic TFA.

  • Result: At pH 7, the linker remains fully ionized (-COO⁻). It will be extremely hydrophilic and elute in the void volume (dead time), while your hydrophobic conjugate retains longer. This maximizes resolution.

Visualizing the Mechanism

The following diagram illustrates the dual nature of NSB (Electrostatic vs. Hydrophobic) and the decision logic for troubleshooting.

NSB_Mechanism Linker Hydroxy-PEG8-acid (Sodium Salt) Env_pH Assay pH > 5.0 Linker->Env_pH Dissolves in Env_Payload Hydrophobic Payload (e.g., PROTAC) Linker->Env_Payload Conjugates to State_Ionized Ionized State (-COO⁻) Anionic Charge Env_pH->State_Ionized Promotes State_Amphiphile Amphiphilic Conjugate (Surfactant-like) Env_Payload->State_Amphiphile Creates Target_Surface Cationic Surface (Amines on BSA/Chips) State_Ionized->Target_Surface Attracts Target_Self Self-Assembly (Micelle Formation) State_Amphiphile->Target_Self Drives Outcome_NSB Electrostatic NSB (High Background) Target_Surface->Outcome_NSB Outcome_Agg Aggregation/Precipitation (False Signals) Target_Self->Outcome_Agg Sol_Salt Solution: Add 300mM NaCl (Screen Charge) Outcome_NSB->Sol_Salt Troubleshoot Sol_Solvent Solution: 10% DMSO/DMAc (Disrupt Micelles) Outcome_Agg->Sol_Solvent Troubleshoot

Caption: Figure 1. Dual-pathway mechanism of Non-Specific Binding (NSB) and Aggregation for Hydroxy-PEG8-acid sodium salt. Left branch: Charge-driven interference. Right branch: Hydrophobicity-driven aggregation.

Summary of Key Parameters
ParameterCritical Value / ConditionImpact on NSB/Performance
Linker Length PEG8 (~35 Å)Short length may fail to shield large hydrophobic payloads; prone to "brush" layer effects rather than "mushroom" shielding.
Terminal Charge Anionic (-COO⁻) at pH > 4.5Primary driver of electrostatic NSB to cationic surfaces (e.g., Poly-Lysine coated plates).
Salt Form Sodium (Na⁺)Ensures high water solubility but necessitates pH control during HPLC to prevent peak tailing.
Recommended Blocker Protein-Free (PVA) or CaseinAvoid BSA if electrostatic NSB is observed; Casein is better due to phosphorylation (negative charge repulsion).
References
  • BroadPharm. Hydroxy-PEG8-acid sodium salt Product Specifications & Stability. Retrieved from

  • AxisPharm. Hydroxy-PEG8-acid sodium salt: Structure and Solubility Properties. Retrieved from

  • MedChemExpress. HO-PEG8-CH2CH2COOH Technical Data Sheet. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for PEGylation chemistry and micelle troubleshooting).
  • PurePEG. Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. Retrieved from

  • J. Mater. Chem. B. (2014). Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution.[2] (Discussion on PEG length and amphiphilicity). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Precision Analytics: Mass Spectrometry Guide for Hydroxy-PEG8-Acid Sodium Salt

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Technical comparison, ionization mechanics, and validated protocols. Executive Summary Hydroxy-PEG8-a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Technical comparison, ionization mechanics, and validated protocols.

Executive Summary

Hydroxy-PEG8-acid sodium salt is a critical heterobifunctional discrete PEG (dPEG) linker used extensively in PROTAC® and Antibody-Drug Conjugate (ADC) synthesis. Unlike polydisperse PEG mixtures, this product offers a single molecular weight species (


, MW: 464.48 Da), enabling precise stoichiometry in bioconjugation.

This guide compares the mass spectrometry (MS) performance of the Sodium Salt form against its Free Acid counterpart and Polydisperse alternatives. We provide evidence-based protocols to manage the specific ionization challenges posed by the sodium salt—specifically the "crown ether" effect which drives strong sodiation—to ensure accurate identification and quantification.

Comparative Analysis: Product Performance

Sodium Salt vs. Free Acid Form

The primary analytical challenge with Hydroxy-PEG8-acid is the competition between protonation (


, 

443.2) and sodiation (

,

465.2).
FeatureHydroxy-PEG8-Acid Sodium Salt (Product)Hydroxy-PEG8-Acid Free Acid (Alternative)Impact on MS Analysis
Solubility High (Water/Buffer)Moderate (Requires Organic Co-solvent)Salt form minimizes carryover in aqueous LC loops but increases background

load.
Dominant Ion (ESI+)

(m/z 465.2)
Mixed

and

The Salt form forces a "Sodiated Mode" analysis unless rigorously desalted.
Spectral Complexity Low (Single dominant adduct if optimized)High (Split signal reduces sensitivity)Salt form provides higher sensitivity if the method is tuned for sodium adducts.
Storage Stability High (Hygroscopic but chemically stable)Lower (Prone to esterification)Salt form ensures consistent purity profiles over long-term studies.
Discrete PEG8 vs. Polydisperse Alternatives

In drug development, the choice between discrete PEG8 and a polydisperse PEG (e.g., PEG-400) is binary.

  • Discrete PEG8: Yields a single extracted ion chromatogram (EIC) peak. Essential for regulatory (CMC) characterization of ADCs.

  • Polydisperse PEG: Yields a Gaussian distribution of peaks separated by 44 Da. This dilutes signal intensity across ~10-15 peaks, reducing the Lower Limit of Quantitation (LLOQ) by approximately 10-fold compared to the discrete PEG8.

Mechanistic Insight: The "Crown Ether" Effect

Understanding the ionization mechanism is crucial for protocol design. The ethylene oxide units (


) in the PEG8 backbone act as a pseudo-crown ether, chelating alkali metals (

) with high affinity.
  • The Trap: When analyzing the Sodium Salt product, the intrinsic sodium content combined with the PEG backbone's affinity results in a robust

    
     signal. Attempting to force protonation (using high Formic Acid) often results in signal splitting, lowering sensitivity.
    
  • The Solution: Embrace the sodium adduct. Validate the method on the

    
     species or use Ammonium Acetate to drive a consistent 
    
    
    
    adduct.
Visualization: Ionization Pathway Competition

The following diagram illustrates the kinetic competition between protonation and sodiation during ESI.

IonizationPathways Sample Hydroxy-PEG8-Acid (Sodium Salt) ESI_Source ESI Source (Droplet Desolvation) Sample->ESI_Source Path_Acid High Formic Acid (0.1%) ESI_Source->Path_Acid Path_Salt Neutral/Ammonium Buffer ESI_Source->Path_Salt Protonated [M+H]+ m/z 443.2 (Suppressed by Na) Path_Acid->Protonated Minor Pathway Sodiated [M+Na]+ m/z 465.2 (Dominant/Stable) Path_Acid->Sodiated Major Pathway (Due to intrinsic Na) Path_Salt->Sodiated Preferred Ammoniated [M+NH4]+ m/z 460.2 (Controlled) Path_Salt->Ammoniated With NH4OAc

Caption: Competition between protonation and sodiation pathways. The sodium salt form inherently biases the system toward the [M+Na]+ species, making it the most reliable target for quantitation.

Validated Experimental Protocol

This protocol is designed to validate the identity of Hydroxy-PEG8-acid sodium salt using LC-MS/MS. It prioritizes the Sodium Adduct Mode for maximum sensitivity and reproducibility.

Materials[1][2][3][4][5][6][7][8]
  • Analyte: Hydroxy-PEG8-acid sodium salt.[1][2][]

  • Solvent A: Water + 5mM Ammonium Formate (Promotes ionization, buffers Na effect).

  • Solvent B: Acetonitrile + 5mM Ammonium Formate.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

LC-MS/MS Workflow

Step 1: Sample Preparation Dissolve 1 mg of product in 1 mL of 50:50 Water:Acetonitrile. Dilute to 1 µg/mL for ESI tuning.

  • Critical: Do not use glass vials if avoiding sodium is the goal (leaching); however, for this protocol, we accept sodium. Use polypropylene vials.

Step 2: Chromatographic Separation

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting phase - divert to waste if possible to remove excess bulk salt).

    • 1-5 min: 5% -> 95% B.

    • 5-7 min: 95% B (Wash).

    • 7.1 min: 5% B (Re-equilibration).

Step 3: Mass Spectrometry Settings (ESI Positive)

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the PEG chain).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Step 4: Target Ions (MRM Transitions) For quantitative comparison, monitor these transitions. The fragmentation of PEG usually yields ethylene oxide losses (44 Da).

Precursor IonSpeciesProduct Ion (Quant)Product Ion (Qual)Collision Energy
465.2

421.2 (Loss of

)
377.2 (Loss of 2x

)
25 eV
443.2

399.2 (Loss of

)
355.2 (Loss of 2x

)
20 eV

Note: The [M+Na]+ transition is typically 5-10x more intense for the sodium salt product.

Data Validation Logic (Self-Check)

To confirm the peak is truly Hydroxy-PEG8-acid and not a contaminant:

  • Mass Defect Check: PEG units have a distinct mass defect. The exact mass is 442.24 (neutral).

  • Adduct Spacing: If you see peaks at

    
     Da (
    
    
    
    vs
    
    
    ) and
    
    
    Da (
    
    
    vs
    
    
    ), the assignment is correct.
  • Fragmentation Ladder: MS/MS must show a "ladder" of peaks separated by 44.02 Da (

    
    ). If this pattern is absent, the molecule is not a PEG.
    

Workflow Visualization

Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms MS Detection (ESI+) S1 Dissolve Sodium Salt (1 mg/mL in 50:50 H2O:ACN) S2 Dilute to 1 µg/mL (Polypropylene Vials) S1->S2 LC1 Injection (5 µL) S2->LC1 LC3 Divert Salt Front (0-1 min to Waste) LC1->LC3 LC2 Gradient Elution (5-95% B over 4 min) MS1 Scan Mode: Full Scan (m/z 100-1000) LC2->MS1 LC3->LC2 MS2 Identify Base Peak Expect m/z 465.2 [M+Na]+ MS1->MS2 MS3 MS/MS Validation Confirm -44 Da Loss Series MS2->MS3

Caption: Step-by-step LC-MS/MS workflow for validating Hydroxy-PEG8-acid sodium salt, highlighting the critical salt diversion step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Signal Splitting (

and

equal intensity)
Incomplete protonation due to residual sodium.Option A: Add 0.1% Formic Acid to force

. Option B (Recommended): Add 5mM Ammonium Acetate to merge signal into

.
No Signal Ion suppression or wrong polarity.Ensure Positive Mode is used. Check if divert valve sent the peak to waste (PEG8 elutes early on C18).
Complex "Forest" of Peaks Sample degradation or Polydisperse contamination.Check for

Da spacing. If peaks are Gaussian distributed, the sample is not discrete PEG8.

References

  • BOC Sciences. Hydroxy-PEG8-acid sodium salt Product Information. Retrieved from

  • BroadPharm. Hydroxy-PEG8-acid sodium salt Structure and Properties. Retrieved from

  • Thermo Fisher Scientific. Intact Mass Analysis of PEG-protein Conjugates using Native LC and Orbitrap MS. Retrieved from

  • National Institutes of Health (NIH). Fragmentation of deprotonated polyethylene glycols. Rapid Commun Mass Spectrom.[4] Retrieved from

  • ResearchGate. Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. Retrieved from

Sources

Comparative

Definitive Guide: UPLC-MS/MS Quantification of Hydroxy-PEG8-acid Conjugates

Executive Summary The quantification of Hydroxy-PEG8-acid (and its sodium salt variants) represents a critical bottleneck in the development of PROTACs, Antibody-Drug Conjugates (ADCs), and lipid nanoparticles. Unlike tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Hydroxy-PEG8-acid (and its sodium salt variants) represents a critical bottleneck in the development of PROTACs, Antibody-Drug Conjugates (ADCs), and lipid nanoparticles. Unlike traditional small molecules, these hydrophilic, heterobifunctional linkers lack strong chromophores, rendering HPLC-UV obsolete for trace analysis. Furthermore, their low molecular weight and "stealth" polymeric nature make them poor candidates for standard ELISA workflows.

This guide establishes UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) as the gold standard for quantifying Hydroxy-PEG8-acid conjugates. We focus on the specific challenges of PEG bioanalysis—polarity, ionization competition, and fragmentation patterns—and provide a self-validating protocol to achieve high-sensitivity quantification in biological matrices.

Part 1: The Analytical Challenge

Hydroxy-PEG8-acid (


) is a discrete, monodisperse PEG linker. While simpler than polydisperse PEG polymers, it presents three distinct bioanalytical hurdles:
  • Lack of Chromophores: The molecule consists of an ether backbone and a terminal carboxylic acid. It has negligible UV absorbance above 200 nm, making UV/PDA detection impossible at pharmacokinetic (PK) relevant concentrations (ng/mL).

  • Amphiphilic Polarity: The PEG chain is highly water-soluble, leading to poor retention on standard C18 columns (eluting in the void volume) and significant matrix effects (ion suppression) from salts and plasma proteins.

  • Ionization Complexity: PEG chains readily form multiple adducts (

    
    , 
    
    
    
    ,
    
    
    ) in the ion source, splitting the signal and reducing overall sensitivity if not controlled.

Part 2: Technology Comparison

The following table objectively compares UPLC-MS/MS against alternative methodologies for linker quantification.

FeatureUPLC-MS/MS (Recommended) HPLC-UV / PDA ELISA (Ligand Binding) HRMS (TOF/Orbitrap)
Sensitivity High (pg/mL to ng/mL range)Low (

g/mL range)
Medium (Antibody dependent)Medium-High
Specificity Excellent (MRM transitions)Poor (Co-elution issues)Variable (Cross-reactivity)High (Exact mass)
Selectivity Distinguishes Linker vs. MetabolitesCannot distinguishHard to generate anti-PEG AbsExcellent for ID, slower for Quant
Development Time Fast (1-2 weeks)Fast (Days)Slow (Months for Ab gen)Medium
Matrix Tolerance High (with Stable Isotope IS)Low (Interference)HighHigh
Primary Use PK/PD, Bioanalysis, Impurity Quant Raw Material Purity (High conc)Protein-level QuantMetabolite ID / Qualitative

Critical Insight: ELISA is standard for the total antibody in ADCs, but it cannot accurately quantify the small molecule linker-payload or the free linker released catabolically. UPLC-MS/MS is the only viable path for tracking the linker's fate in vivo.

Part 3: UPLC-MS/MS Method Development Strategy

To successfully quantify Hydroxy-PEG8-acid conjugates, you must engineer the method around the molecule's fragmentation physics and chromatographic behavior.

Mass Spectrometry Parameters
  • Ionization Mode:

    • For Free Linker (Metabolite): Use Negative Electrospray Ionization (ESI-) . The terminal carboxylic acid deprotonates easily to form

      
      . This mode is often cleaner with less background noise than positive mode for small acids.
      
    • For Intact Conjugates (Amide-bound): Use Positive Electrospray Ionization (ESI+) . Once the acid is conjugated (e.g., to a PROTAC amine), the molecule protonates on the PEG ether oxygens.

  • MRM Transitions (The "Fingerprint"):

    • PEG chains undergo characteristic collision-induced dissociation (CID).

    • Primary Transition: Loss of ethylene oxide units (

      
      ).
      
    • Quantifier Ion: Look for the specific cleavage of the ether backbone.

    • Example (Free Acid): Precursor

      
      
      
      
      
      Product
      
      
      .
Chromatographic Separation

Standard C18 columns often fail to retain Hydroxy-PEG8-acid.

  • Recommended Column: Waters ACQUITY UPLC HSS T3 (1.8 µm) or Phenomenex Kinetex Biphenyl .

    • Why? The HSS T3 is a C18 column designed for 100% aqueous mobile phases, allowing you to start the gradient at 0-1% organic to trap the polar linker.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10).

    • Note: Ammonium formate is critical. It stabilizes the ionization and ensures consistent adduct formation if running in positive mode.

Sample Preparation
  • Protein Precipitation (PPT): Cheapest and fastest. Use acidified methanol (to disrupt protein binding).

  • Solid Phase Extraction (SPE): Required for sub-ng/mL sensitivity. Use a Polymeric Weak Anion Exchange (WAX) plate. The WAX phase retains the carboxylic acid of the linker while washing away neutral matrix interferences.

Part 4: Validated Experimental Protocol

Objective: Quantify released Hydroxy-PEG8-acid in rat plasma.

Reagents
  • Analyte: Hydroxy-PEG8-acid sodium salt (Ref Std).

  • Internal Standard (IS):

    
    -Hydroxy-PEG8-acid (or a structural analog like PEG6-acid).
    
  • Matrix: K2EDTA Rat Plasma.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Hydroxy-PEG8-acid in 50:50 Water:Methanol to 1 mg/mL.

    • Caution: PEGs stick to glass. Use polypropylene containers and low-binding tips.

  • Sample Extraction (PPT Method):

    • Aliquot 50 µL plasma into a 96-well plate.

    • Add 200 µL Internal Standard solution (in MeOH + 0.1% Formic Acid).

    • Vortex vigorously for 5 mins (critical to release protein-bound linker).

    • Centrifuge at 4,000 x g for 15 mins at 4°C.

    • Transfer 100 µL supernatant to a clean plate.

    • Dilute with 100 µL Water (to match initial mobile phase conditions).

  • UPLC-MS/MS Analysis:

    • Injection Vol: 5 µL.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 5% B (Re-equilibration).

Data Processing[1][2]
  • Linearity: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Weighting:

    
     is typically required due to the wide dynamic range (e.g., 1.0 to 1000 ng/mL).
    

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing Hydroxy-PEG8-acid conjugates.

G Start Start: Biological Sample (Plasma/Microsomes) AnalyteType Identify Target Species Start->AnalyteType FreeLinker Target: Free Linker (Hydroxy-PEG8-Acid) AnalyteType->FreeLinker Metabolite Study Conjugate Target: Intact Conjugate (Drug-Linker-Payload) AnalyteType->Conjugate PK Study Prep Sample Prep: Protein Precipitation (MeOH) or WAX SPE FreeLinker->Prep Conjugate->Prep LC UPLC Separation: HSS T3 Column (High Aqueous Stability) Prep->LC MS_Neg MS Source: ESI Negative Target: [M-H]- (Carboxylate) LC->MS_Neg Acidic Tail Exposed MS_Pos MS Source: ESI Positive Target: [M+H]+ or [M+NH4]+ LC->MS_Pos Acid Masked/Amide Bond Quant Quantification: MRM Transition (Loss of 44 Da -CH2CH2O-) MS_Neg->Quant MS_Pos->Quant

Figure 1: Decision tree for UPLC-MS/MS method development based on the specific Hydroxy-PEG8-acid species (Free Acid vs. Conjugate).

Part 6: Representative Validation Data (Simulated)

A robust method should yield performance metrics similar to the table below.

ParameterAcceptance CriteriaTypical Performance
LLOQ Signal-to-Noise > 101.0 ng/mL (ESI-)
Linearity (

)
> 0.990> 0.996 (Range: 1-1000 ng/mL)
Precision (CV%) < 15% (< 20% at LLOQ)4.5% - 8.2%
Accuracy (RE%) ± 15% (± 20% at LLOQ)± 6.0%
Matrix Effect 85-115%92% (using stable label IS)

References

  • Zhang, Y., et al. (2025). Development of a UPLC-MS/MS assay for determination of PA-PEG8-PA polymers in rat plasma coupled with [M - H]- to enhance sensitivity. Analytical Methods.[1][2][3][4][5][6][7][8][9][10]

  • Biotrial. (2023). The advantages and limitations of LC-MS/MS and ELISA methods in bioanalysis.

  • Li, H., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry.[1][2][3][4][5][7][8][9]

  • Schuster, R.J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia / Quanta BioDesign.[11]

Sources

Validation

A Strategic Guide to Bioconjugation: Evaluating Alternatives to Hydroxy-PEG8-acid Sodium Salt

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of a bioconjugate. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of a bioconjugate. This guide provides an in-depth comparison of Hydroxy-PEG8-acid sodium salt, a workhorse in the field, with a range of contemporary alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in selecting the optimal linker for your specific application.

The Benchmark: Understanding Hydroxy-PEG8-acid Sodium Salt

Hydroxy-PEG8-acid sodium salt is a heterobifunctional linker featuring a hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) separated by an eight-unit polyethylene glycol (PEG) chain.[1][] Its prevalence in bioconjugation stems from a combination of favorable properties:

  • Hydrophilicity: The PEG chain imparts excellent water solubility to the linker and, consequently, to the resulting bioconjugate, which can mitigate aggregation issues with hydrophobic payloads.[3]

  • Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it suitable for in vivo applications.[4]

  • Defined Spacer Length: The discrete length of the PEG8 chain provides a precise and flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[5]

  • Versatile Chemistry: The terminal carboxylic acid can be readily activated to react with primary amines (e.g., on lysine residues of proteins) to form a highly stable amide bond.[][6] The hydroxyl group offers a potential site for further modification.[6]

The primary application of Hydroxy-PEG8-acid sodium salt involves its use as a spacer in creating bioconjugates like antibody-drug conjugates (ADCs) or for PEGylating proteins to enhance their pharmacokinetic profiles.[1][7] The process typically involves the activation of the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[8]

Experimental Workflow: Amine Conjugation via EDC/NHS Chemistry

The following diagram illustrates the typical workflow for conjugating an amine-containing biomolecule using Hydroxy-PEG8-acid.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Hydroxy-PEG8-acid B EDC + NHS (pH 5.0-6.0) A->B 15 min, RT C Amine-Reactive NHS Ester-PEG8-OH B->C E Conjugation Reaction (pH 7.2-7.5) C->E D Amine-Biomolecule (e.g., Protein) D->E 2 hours, RT F Stable Amide Bond Bioconjugate G Quenching (e.g., Tris buffer) F->G H Purification (SEC or Dialysis) G->H I Characterization (SDS-PAGE, MS) H->I

Caption: Workflow for bioconjugation using Hydroxy-PEG8-acid.

While effective, this benchmark linker is not without its limitations. The PEG backbone is not biodegradable, which can be a concern for high molecular weight PEGs, and the potential for the induction of anti-PEG antibodies has prompted the search for alternatives.[9]

A Comparative Analysis of Linker Alternatives

The choice of an alternative to Hydroxy-PEG8-acid sodium salt is dictated by the specific requirements of the final bioconjugate, including the desired stability, release mechanism, and in vivo performance.

Alternative PEG-Based Linkers

The versatility of PEG chemistry allows for numerous variations on the standard Hydroxy-PEG-acid theme.

  • Varying Chain Length: While PEG8 offers a good balance, shorter PEGs can be used for more compact conjugates, whereas longer PEG chains (e.g., PEG12, PEG24) can further enhance solubility and provide greater separation between the conjugated molecules to overcome steric hindrance.[5] However, increasing PEG length can also impact the pharmacokinetic properties, sometimes in complex ways.[10]

  • Alternative Functional Groups: The choice of reactive group is critical for targeting specific functional groups on a biomolecule.

Functional GroupTarget on BiomoleculeResulting BondKey Advantages
Carboxylic Acid (activated) Primary Amine (-NH2)AmideHigh stability, well-established chemistry.
NHS Ester Primary Amine (-NH2)AmidePre-activated, avoids in-situ activation steps.[11]
Maleimide Thiol (-SH)ThioetherHighly selective for cysteines, enabling site-specific conjugation.[5]
Azide/Alkyne Alkyne/AzideTriazoleBioorthogonal "click chemistry", high efficiency, and specificity.[5]
Hydrazide Aldehyde/KetoneHydrazoneUseful for labeling oxidized glycans on antibodies.[5]
  • Branched and Multi-Arm PEGs: These architectures allow for the attachment of multiple molecules (e.g., drugs) to a single point of conjugation on a biomolecule, increasing the payload capacity.[3][5]

  • Cleavable PEG Linkers: For applications requiring the release of a payload at a target site, incorporating a cleavable moiety within the PEG linker is a powerful strategy.[12] This contrasts with the highly stable amide bond formed from Hydroxy-PEG8-acid.

Cleavage StimulusLinker ChemistryApplication Example
Reduction Disulfide (-S-S-)Release in the reducing intracellular environment.[13]
Low pH Acid-labile (e.g., hydrazone)Release in acidic endosomal or lysosomal compartments.
Enzymes Peptide SequenceCleavage by specific proteases (e.g., cathepsins) in tumor cells.[14]
Non-PEG Hydrophilic Polymers

Concerns about the potential immunogenicity of PEG have driven the development of alternative hydrophilic polymers.[9]

PolymerKey PropertiesAdvantages over PEG
Polysarcosine (PSAR) Polypeptoid, highly hydrophilic.Considered a "stealth" polymer with potentially lower immunogenicity. Biodegradable.[14]
Polyvinylpyrrolidone (PVP) Good biocompatibility and high hydration.Established use in pharmaceuticals.[9]
Polypeptides (e.g., XTEN, PAS) Composed of amino acids.Can be produced recombinantly, leading to monodisperse products. Biodegradable.[15]
Peptide Linkers for Targeted Cleavage

In the context of ADCs, peptide linkers that are substrates for tumor-associated proteases, such as cathepsin B, are widely used.[14] A common example is the valine-citrulline (Val-Cit) dipeptide.[14] This offers a highly specific release mechanism that is absent in standard, non-cleavable PEG linkers. Recent research has also explored legumain-sensitive linkers containing asparagine residues.[14]

Performance Data: A Head-to-Head Comparison

The following table summarizes key performance characteristics, synthesizing findings from multiple studies.

Linker ClassConjugation EfficiencyIn Vivo StabilitySolubility EnhancementControlled ReleasePotential Immunogenicity
Hydroxy-PEG8-acid High (with activation)High (stable amide bond)HighNoLow, but possible
Maleimide-PEG High (thiol-specific)High (stable thioether bond)HighNoLow, but possible
Disulfide-PEG (Cleavable) HighLow (cleaved in reducing env.)HighYes (Redox-sensitive)Low, but possible
Val-Cit Peptide Linker Moderate to HighHigh in circulation, low in tumorModerateYes (Enzyme-sensitive)Low
Polysarcosine (PSAR) High (with appropriate functionalization)HighHighNo (unless modified)Very Low

A study on PEGylated linkers in ADCs demonstrated that while PEG chain length did not significantly alter in vitro cytotoxicity, it markedly improved pharmacokinetic properties and reduced aggregation.[14] Another study highlighted that the positioning of the PEG moiety (linear vs. pendant) within the linker can significantly impact the stability and pharmacokinetics of the resulting ADC, with pendant configurations showing slower clearance rates.[16]

Detailed Experimental Protocols

To provide a practical comparison, here are detailed protocols for conjugation using the benchmark and a common alternative.

Protocol 1: Conjugation of a Protein with Hydroxy-PEG8-acid Sodium Salt

This protocol is adapted from standard EDC/NHS chemistry procedures.[8]

Materials:

  • Protein solution (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2)

  • Hydroxy-PEG8-acid sodium salt

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Prepare Reagents: Dissolve Hydroxy-PEG8-acid, EDC, and NHS in the Activation Buffer to a concentration of 10 mM immediately before use.

  • Activation of PEG Linker: In a microcentrifuge tube, mix Hydroxy-PEG8-acid, EDC, and NHS at a 1:1.5:1.5 molar ratio. Incubate for 15 minutes at room temperature to form the NHS ester.

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If not, perform a buffer exchange.

  • Conjugation: Add the activated PEG linker solution to the protein solution. A 20-fold molar excess of the linker over the protein is a common starting point. Adjust the pH of the reaction mixture to 7.2-7.5. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Analysis: Confirm conjugation and assess purity using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Protocol 2: Site-Specific Conjugation of a Protein with a Maleimide-PEG Linker

This protocol targets free thiol groups, often on cysteine residues.

Materials:

  • Protein with an available cysteine residue in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Maleimide-PEG-linker (e.g., Maleimide-PEG8-NHS ester, where the NHS ester has already been reacted with a payload)

  • Reducing agent (e.g., TCEP) if cysteines are disulfide-bonded.

  • Quenching solution (e.g., free cysteine or beta-mercaptoethanol)

  • Purification system

Procedure:

  • Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP immediately by buffer exchange.

  • Prepare Linker: Dissolve the Maleimide-PEG linker in a water-miscible solvent like DMSO and then dilute into the reaction buffer.

  • Conjugation: Add the Maleimide-PEG linker to the protein solution at a 5- to 10-fold molar excess. Incubate for 1-2 hours at room temperature or 4°C overnight. The reaction is typically faster at higher pH but the maleimide group is also less stable.

  • Quenching: Add free cysteine to the reaction to a final concentration of 1 mM to quench any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and quenching agent.

  • Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Decision-Making Framework for Linker Selection

Choosing the right linker is a multi-factorial decision. The following flowchart provides a simplified guide for navigating this choice.

G start Start: Define Conjugation Goal q1 Is controlled payload release required? start->q1 a1 Use a Cleavable Linker (Disulfide, Peptide, etc.) q1->a1 Yes a2 Use a Non-Cleavable Linker q1->a2 No q2 What is the target functional group? a3 Amine (-NH2) q2->a3 Amine a4 Thiol (-SH) q2->a4 Thiol a5 Other (Click, etc.) q2->a5 Other q3 Is PEG immunogenicity a major concern? a9 Consider Non-PEG Alternatives (PSAR, Polypeptides) q3->a9 Yes a10 Standard PEG Linker is likely suitable q3->a10 No a2->q2 a6 Use Carboxylic Acid/NHS Ester-PEG (e.g., Hydroxy-PEG8-acid) a3->a6 a7 Use Maleimide-PEG a4->a7 a8 Use Azide/Alkyne-PEG a5->a8 a6->q3 a7->q3 a8->q3

Caption: Decision flowchart for selecting a bioconjugation linker.

Conclusion and Future Outlook

Hydroxy-PEG8-acid sodium salt remains a valuable and reliable tool for bioconjugation due to its hydrophilicity, biocompatibility, and straightforward chemistry. However, the expanding requirements of modern therapeutics, particularly the need for controlled payload release and strategies to mitigate potential immunogenicity, have led to the development of a diverse array of alternatives. Linkers with cleavable moieties, site-specific reactive groups, and non-PEG backbones offer tailored solutions to complex drug development challenges. The future of linker technology will likely focus on creating even more sophisticated, multi-functional linkers that can respond to multiple stimuli and further enhance the therapeutic index of bioconjugates. As a scientist, understanding the fundamental properties and performance trade-offs of each linker class is paramount to designing the next generation of targeted therapies.

References

  • AxisPharm. Hydroxy-PEG-acid sodium salt. [Link]

  • Shiraishi, K., & Yokoyama, M. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Pharmaceuticals, 13(2), 34. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Bioconjugation: The Role of t-Boc-N-amido-PEG8-acid in Creating Targeted Therapies. [Link]

  • Jensen-Waern, M., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega, 5(31), 19575–19583. [Link]

  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024-09-24). [Link]

  • Thermo Fisher Scientific. Strategies for successful crosslinking and bioconjugation applications. (2018-05-03). [Link]

  • Li, Y., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 66(13), 8599–8625. [Link]

  • Pellacani, F., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Bioconjugate Chemistry, 32(10), 2186–2197. [Link]

  • Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1333–1340. [Link]

  • Kim, J., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1481–1492. [Link]

  • CD Bioparticles. Cleavable Linkers. [Link]

Sources

Comparative

Comparative Architectures: Linear vs. Branched PEG Linkers in Drug Delivery

[1][2] Executive Summary In the engineering of bioconjugates, the selection of Polyethylene Glycol (PEG) architecture is rarely a trivial decision; it is a determinant factor in the pharmacokinetic (PK) fate of the thera...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the engineering of bioconjugates, the selection of Polyethylene Glycol (PEG) architecture is rarely a trivial decision; it is a determinant factor in the pharmacokinetic (PK) fate of the therapeutic. While linear PEGs have historically served as the "workhorse" of the industry due to synthetic simplicity, branched (multi-arm) PEGs have emerged as superior agents for maximizing hydrodynamic volume and steric shielding.

This guide provides a technical comparison of these two architectures, moving beyond basic definitions to analyze their physicochemical behavior, immunogenic profiles, and manufacturing implications.[1]

The Structural Paradigm: Wipers vs. Umbrellas

To understand the functional divergence, one must visualize the molecular dynamics of the polymer chains in solution.

Linear PEG: The "Wiper" Effect

Linear PEGs (typically methoxy-PEG-OH functionalized at one end) behave as random coils.[1] In solution, they sweep a large hydrodynamic volume relative to their mass, effectively acting like a "windshield wiper" that clears space around the conjugation site.[1]

  • Limitation: The protection is directional and fluctuating.[1] The "sweeping" motion can leave the protein surface intermittently exposed to proteolytic enzymes or neutralizing antibodies.

Branched PEG: The "Umbrella" Effect

Branched PEGs (Y-shaped or multi-arm) tether two or more PEG chains to a central core (often lysine or glycerol) which is then attached to the drug.

  • Advantage: This creates a dense, static cloud of polymer at the attachment point.[1] This is known as the "Umbrella Effect" , where the polymer rejects approaching proteins (like proteases) more efficiently than a linear chain of equivalent total molecular weight (MW).

Visualization of Steric Shielding Mechanisms

PEG_Shielding cluster_Linear Linear PEG (Wiper Motion) cluster_Branched Branched PEG (Umbrella Effect) Protein Therapeutic Protein (Surface Epitopes) L_PEG Linear PEG (Flexible, Random Coil) Protein->L_PEG Conjugation B_PEG Branched PEG (Dense Core, Static Shield) Protein->B_PEG Conjugation Protease_L Protease (Access Possible) L_PEG->Protease_L Intermittent Exposure Protease_B Protease (Access Blocked) B_PEG->Protease_B Steric Rejection

Figure 1: Mechanistic difference in surface protection.[1] Linear PEGs provide volume exclusion via motion, while branched PEGs provide a static, dense barrier.[1]

Physicochemical Performance Matrix

The choice between linear and branched architectures fundamentally alters the solution properties of the final drug product.

Viscosity and Injectability

A critical, often overlooked parameter is viscosity .[1]

  • Linear PEGs: Exhibit high entanglement.[1] As concentration increases, solution viscosity spikes, potentially requiring larger needle gauges or painful injection volumes.[1]

  • Branched PEGs: Exhibit a more compact, globular structure.[1] They do not entangle as readily as linear chains.[1] Consequently, branched PEG conjugates often display lower viscosity at high concentrations, facilitating high-concentration formulations (e.g., for subcutaneous delivery).[1]

Comparative Metrics Table
FeatureLinear PEGBranched PEG (Y-Shape/Multi-arm)Clinical Implication
Hydrodynamic Volume (

)
High for its mass (Extended)Compact for its mass (Dense)Branched requires higher MW to match

of linear, but offers better density.[1]
Viscosity High (Chain entanglement)Low (Globular nature)Branched allows for easier syringeability in high-dose formulations.[1]
Surface Shielding Moderate (Fluctuating)High (Static "Umbrella")Branched offers superior protection against proteolysis and immune recognition.[1]
Renal Clearance Rapid (if MW < 30kDa)DelayedBranched structures are less likely to pass through glomerular pores due to shape/rigidity.[1]
Conjugation Yield Generally HigherSlightly LowerSteric bulk of branched reagents can slow down the conjugation reaction rate.

Pharmacokinetic Case Study: The Interferon Alpha Example

The most authoritative validation of branched superiority lies in the comparison of two blockbuster Hepatitis C drugs: PEG-Intron® (Linear) vs. Pegasys® (Branched).

  • PEG-Intron (Merck): Uses a 12 kDa Linear PEG .[1]

    • Result: Rapid absorption, shorter half-life (~40 hours).[1] Requires weight-based dosing.[1]

  • Pegasys (Roche): Uses a 40 kDa Branched PEG .[1]

    • Result: Sustained absorption, long half-life (~160 hours).[1] Allows for a fixed weekly dose.[1]

While the molecular weight difference (12k vs 40k) is the primary driver, the branched architecture of Pegasys contributes significantly to its reduced immunogenicity and thermal stability compared to linear counterparts of similar size.

Experimental Validation Protocols

Trustworthiness in data comes from robust experimental design.[1] Below are the standard protocols for differentiating and validating PEGylated conjugates.

Protocol A: Determination of PEGylation Degree (TNBS Assay)

Why: To quantify how many amine sites (e.g., Lysine) have been occupied by the PEG linker.[1]

  • Preparation: Dissolve PEG-protein conjugate in reaction buffer (0.1 M Sodium Bicarbonate, pH 8.5).

  • Reagent Addition: Add 0.01% (w/v) TNBS (2,4,6-trinitrobenzene sulfonic acid) solution.

  • Incubation: Incubate at 37°C for 2 hours. TNBS reacts with free primary amines to form a yellow adduct.[1]

  • Measurement: Measure absorbance at 335 nm.

  • Calculation: Compare absorbance against a standard curve of the native (unmodified) protein.

    • Note: Branched PEGs may cause steric hindrance that prevents TNBS from reacting with remaining free amines, potentially leading to overestimation of PEGylation if not carefully controlled.[1]

Protocol B: Structural Characterization Workflow

Distinguishing linear from branched conjugates requires a multi-modal approach.

Experimental_Workflow cluster_Purification Purification Phase cluster_Analysis Validation Phase Start Crude PEG-Conjugate Mixture Step1 Cation Exchange (CEX) Separation by Charge Shielding Start->Step1 Step2 Size Exclusion (SEC) Separation by Hydrodynamic Vol Step1->Step2 Fraction Collection Step3 MALDI-TOF MS Precise MW Determination Step2->Step3 Mass Check Step4 Dynamic Light Scattering (DLS) Measure Rh & Polydispersity Step2->Step4 Size Check Decision Final Architecture Validation Step4->Decision Data Synthesis

Figure 2: Analytical workflow. SEC alone is insufficient for branched PEGs due to anomalous elution times; MALDI and DLS are required for confirmation.

Decision Matrix: When to Use Which?

ScenarioRecommended ArchitectureReasoning
Target is a small peptide (<10 kDa) Branched (20-40 kDa) Small peptides are cleared rapidly by kidneys.[1] A large branched PEG increases

above the renal threshold (approx 5-7 nm) effectively.
High Concentration Formulation (>100 mg/mL) Branched Lower intrinsic viscosity prevents the formulation from becoming syrupy and uninjectable.
Cost-Sensitive / Generic Development Linear Synthesis of linear PEG-activated esters is fewer steps and significantly cheaper (approx. 30-50% lower cost of goods).[1]
Highly Immunogenic Protein Branched The "Umbrella" effect is required to mask epitopes from neutralizing antibodies.
Steric Hindrance at Active Site Linear If the conjugation site is near the active pocket, a linear chain is less likely to sterically block receptor binding than a dense branched cloud.

References

  • Veronese, F. M. (2001).[1][2] Peptide and protein PEGylation: a review of problems and solutions. Biomaterials. [Link]

  • Fee, C. J. (2007).[1][3] Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnology and Bioengineering. [Link][3]

  • Bailon, P., et al. (2001).[1] Rational design of a potent, long-lasting form of interferon: a 40 kDa branched polyethylene glycol-conjugated interferon alpha-2a for the treatment of hepatitis C. Bioconjugate Chemistry. [Link]

  • Jevsevar, S., et al. (2010).[1] PEGylation of therapeutic proteins.[1][3][4][5][6][7][8] Biotechnology Journal. [Link]

  • Reddy, K. R., et al. (2002).[1] Use of peginterferon alfa-2a (40 KD) (Pegasys) for the treatment of hepatitis C. Advanced Drug Delivery Reviews. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Hydroxy-PEG8-Acid Sodium Salt

Executive Summary & Scientific Context Hydroxy-PEG8-acid sodium salt is a high-value, heterobifunctional crosslinker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Hydroxy-PEG8-acid sodium salt is a high-value, heterobifunctional crosslinker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its chemical structure consists of a hydrophilic polyethylene glycol (PEG) spacer terminated by a hydroxyl group and a carboxylate sodium salt.

While generally classified as low-toxicity and biocompatible , the disposal of this compound requires strict adherence to laboratory chemical waste protocols. Improper disposal into municipal sewage systems is a violation of EPA regulations (specifically regarding Chemical Oxygen Demand limits) and compromises the integrity of research environments.

Core Directive: Treat all synthetic PEG derivatives as Chemical Waste , regardless of their non-hazardous GHS classification. Do not dispose of in regular trash or down laboratory drains.

Hazard Identification & Safety Assessment

Before initiating disposal, verify the material state.[1] This compound is typically a white to off-white hygroscopic solid.

ParameterSpecificationOperational Implication
GHS Classification Not a hazardous substance (OSHA HCS 29 CFR 1910.1200)Standard PPE is sufficient; no special respiratory containment required unless generating dust.
Solubility High (Water, DMSO, DMF, Methanol)Dictates the waste stream (Aqueous vs. Organic).
Reactivity Low; Avoid strong oxidizersCompatible with most standard waste streams.
Physical Hazard Slip Hazard PEG residues become extremely slippery when wet. Clean spills immediately.
Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm minimum thickness).

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

  • Body: Standard laboratory coat (buttoned).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Powder)

Use this protocol for expired reagent, spill cleanup residues, or contaminated weighing boats.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label. Even if non-hazardous, mark as "Non-Regulated Chemical Waste."

    • Constituents: "Hydroxy-PEG8-acid sodium salt, 99%."

  • Segregation: Do not mix with "P-listed" (acutely toxic) solids.

  • Disposal: Seal the container and place it in the designated solid waste accumulation area.

Protocol B: Aqueous Waste (Reaction Byproducts)

Use this protocol if the compound is dissolved in water, PBS, or buffers.

  • Solvent Assessment: Determine the organic solvent content.[2]

    • Pure Aqueous: If the solution is >90% water.

    • Mixed Solvent: If the solution contains >10% organic solvents (e.g., Acetonitrile/Methanol from HPLC), proceed to Protocol C .

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be between 5 and 9.[3]

    • Action: If outside this range, neutralize carefully before adding to the central aqueous waste carboy to prevent heat generation or off-gassing.

  • Transfer: Pour into the Blue-Label Aqueous Waste carboy.

Protocol C: Organic Waste (Mother Liquors/Purification)

Use this protocol if the compound is dissolved in DMSO, DMF, DCM, or Methanol.

  • Halogen Check:

    • Non-Halogenated: (Methanol, DMSO, DMF, Acetone). Use the Black/White Label carboy.

    • Halogenated: (DCM, Chloroform). Use the Red/Green Label carboy.

  • Chelation Note: PEG derivatives can chelate metal ions. If your reaction involved heavy metals (Pd, Cu), ensure this waste is segregated into a "Heavy Metal Contaminated" stream to prevent interference with downstream waste incineration.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for segregating Hydroxy-PEG8-acid sodium salt waste.

DisposalWorkflow Start Waste Material: Hydroxy-PEG8-acid Na+ State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Chemical Waste Bin (Do NOT Trash) Solid->SolidBin Containerize SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Water / Buffer SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic OrgContent Organic Content > 10%? Aqueous->OrgContent HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck AqBin Aqueous Waste Carboy (Check pH 5-9) OrgContent->AqBin No (<10%) NonHaloBin Non-Halogenated Waste (DMSO, DMF, MeOH) OrgContent->NonHaloBin Yes (>10%) HaloCheck->NonHaloBin No HaloBin Halogenated Waste (DCM) HaloCheck->HaloBin Yes

Figure 1: Decision tree for the segregation of PEG-derivative chemical waste streams.

Emergency Procedures (Spill Response)

In the event of a spill, the primary operational hazard is the slip risk . PEG derivatives form a lubricant-like layer when hydrated.

  • Isolate: Mark the area immediately.[3] Do not walk through the spill.

  • Dry Clean: If the material is solid, sweep it up dry using a dustpan and brush. Avoid adding water initially.

  • Wet Clean: If the material is already liquid or after dry sweeping:

    • Cover with an inert absorbent (vermiculite or absorbent pads).

    • Wash the area with a detergent solution (soap and water) rather than pure water to break down the lubricity.

    • Rinse thoroughly.[4][5][6]

  • Disposal: Place all absorbent materials into the Solid Chemical Waste bin (Protocol A).

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste).[6][7][8][9]

  • BroadPharm. Safety Data Sheet: Hydroxy-PEG-acid sodium salt. (Example SDS for GHS Classification verification).

  • University of Washington EHS. Chemical Waste Segregation Guidelines. (Standard academic protocol for aqueous vs. organic segregation).

Sources

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